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  • Product: 4-Pyridinehexanol
  • CAS: 4343-94-6

Core Science & Biosynthesis

Foundational

Elucidating the In vitro Mechanism of Action of Novel Pyridine-Alkanols: A Strategic Framework Using 4-Pyridinehexanol as a Case Study

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The pyridine moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents due...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties that facilitate diverse biological activities, including antimicrobial, anti-cancer, and anti-inflammatory effects[][2]. While many pyridine derivatives are well-characterized, numerous others, such as 4-pyridinehexanol (CAS: 4343-94-6), remain largely unexplored in the scientific literature. This technical guide presents a comprehensive, field-proven framework for the systematic in vitro elucidation of the mechanism of action for such novel pyridine-alkanol compounds. Using 4-pyridinehexanol as a hypothetical subject, we will navigate the logical progression from initial target prediction to the validation of downstream cellular effects, providing detailed experimental protocols and explaining the causal reasoning behind each methodological choice. This document is intended to serve as a strategic roadmap for researchers engaged in the early-stage discovery and characterization of new chemical entities.

Part 1: Initial Characterization and Hypothesis Generation

The journey to uncovering a compound's mechanism of action begins with a broad, exploratory phase designed to generate a testable hypothesis. For a novel compound like 4-pyridinehexanol, where no prior biological data exists, we must leverage its structural features to inform our initial direction. The presence of a pyridine ring, a known pharmacophore, and a six-carbon aliphatic chain suggests potential interactions with enzymes or receptors that possess hydrophobic binding pockets and can form hydrogen bonds or pi-stacking interactions with the pyridine nitrogen.

In Silico Target Prediction

Before committing to costly and time-consuming wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into potential biological targets.

  • Similarity Screening: The structure of 4-pyridinehexanol can be compared against databases of known bioactive compounds (e.g., ChEMBL, PubChem). High structural similarity to a compound with a known target, such as a lanosterol demethylase inhibitor, can provide a strong starting hypothesis[3].

  • Reverse Docking: In this approach, the 4-pyridinehexanol structure is docked against a large library of protein crystal structures. The binding affinity scores can help identify a shortlist of potential protein targets.

Expert Insight: While in silico results are predictive, they are invaluable for prioritizing experimental efforts. A consensus from multiple computational approaches (e.g., a hit from both similarity screening and reverse docking) significantly increases the probability of a successful experimental outcome.

Broad-Spectrum Phenotypic and Target-Based Screening

The next logical step is to perform broad in vitro screening to empirically identify a biological effect.

  • Phenotypic Screening: Exposing various cell lines (e.g., a panel of cancer cell lines, fungal cells, or bacterial cells) to 4-pyridinehexanol and measuring a broad endpoint like cell viability (e.g., using an MTT or CellTiter-Glo assay) can reveal its primary biological activity (e.g., cytotoxic, anti-fungal). Pyridine derivatives have shown a wide range of such activities[][4].

  • Target-Based Panel Screening: Submitting the compound to a commercial service that screens against a panel of common drug targets (e.g., a kinase panel, a GPCR panel, or a cytochrome P450 panel) can rapidly identify potential target classes.

For our hypothetical case study, let us assume that phenotypic screening reveals potent anti-fungal activity against Candida albicans, and similarity screening points towards lanosterol demethylase (also known as Erg11p or CYP51), a critical enzyme in the ergosterol biosynthesis pathway and a well-established anti-fungal drug target[3].

Part 2: Target Identification and Kinetic Characterization

With a primary hypothesis in hand—that 4-pyridinehexanol inhibits lanosterol demethylase—the next phase involves direct biochemical validation and detailed kinetic analysis.

Primary Assay: In Vitro Enzyme Inhibition

The first step is to confirm direct interaction with the purified target enzyme.

Experimental Protocol: Lanosterol Demethylase (CYP51) Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant human or C. albicans lanosterol demethylase (CYP51).

    • Lanosterol (substrate).

    • NADPH-cytochrome P450 reductase.

    • NADPH.

    • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • 4-pyridinehexanol stock solution (in DMSO).

    • Detection reagent (e.g., a fluorescent probe that detects NADPH consumption).

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, CYP51, and the NADPH-cytochrome P450 reductase.

    • Add varying concentrations of 4-pyridinehexanol (e.g., from 1 nM to 100 µM) or vehicle control (DMSO) to the reaction mixture. Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding lanosterol and NADPH.

    • Monitor the rate of NADPH consumption over time by measuring the decrease in absorbance at 340 nm or using a fluorescent plate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Data

CompoundTargetIC50 (µM)
4-PyridinehexanolC. albicans CYP512.5
Ketoconazole (Control)C. albicans CYP510.1
Determining the Mechanism of Inhibition

Understanding how the compound inhibits the enzyme is critical. This is achieved by performing kinetic studies where both substrate and inhibitor concentrations are varied.

Experimental Workflow: Enzyme Kinetic Analysis

G cluster_0 Enzyme Kinetic Analysis Workflow A 1. Set up reactions with varying substrate (Lanosterol) concentrations B 2. For each substrate concentration, create a set of reactions with varying inhibitor (4-Pyridinehexanol) concentrations A->B C 3. Measure initial reaction velocities (V₀) B->C D 4. Plot data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) C->D E 5. Analyze the pattern of line intersections to determine the inhibition model D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

By analyzing the Lineweaver-Burk plot, we can distinguish between different inhibition modalities:

  • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

  • Mixed: Lines intersect in the second quadrant.

This analysis is crucial as the mechanism of inhibition can have significant implications for in vivo efficacy and potential for drug-drug interactions[5].

Part 3: Validation of Cellular Effects

Confirming that the compound affects the target in a cellular context is a critical validation step. This bridges the gap between biochemistry and cell biology.

Secondary Assay: Cellular Ergosterol Quantification

If 4-pyridinehexanol inhibits CYP51, it should lead to a depletion of ergosterol and an accumulation of its precursor, lanosterol, in fungal cells.

Experimental Protocol: GC-MS Analysis of Sterol Composition

  • Cell Culture: Grow C. albicans cultures to mid-log phase.

  • Treatment: Treat the cells with varying concentrations of 4-pyridinehexanol (based on the IC50 and MIC values) for a defined period (e.g., 24 hours).

  • Lipid Extraction: Harvest the cells, and perform a saponification and non-saponifiable lipid extraction using methanolic KOH and hexane.

  • Derivatization: Silylate the extracted sterols to make them volatile for gas chromatography (GC).

  • GC-MS Analysis: Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify lanosterol and ergosterol based on their retention times and mass spectra.

  • Quantification: Quantify the relative amounts of ergosterol and lanosterol in treated versus untreated cells.

Expected Outcome: A dose-dependent decrease in the ergosterol peak and a corresponding increase in the lanosterol peak would strongly validate that 4-pyridinehexanol's anti-fungal activity is mediated through the inhibition of the ergosterol biosynthesis pathway[3].

Elucidating Downstream Signaling Consequences

Inhibition of a key metabolic pathway can trigger cellular stress responses. Investigating these downstream effects provides a more complete picture of the compound's mechanism. In fungi, ergosterol depletion is known to activate stress response pathways.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Downstream Signaling of CYP51 Inhibition Inhibitor 4-Pyridinehexanol Target CYP51 (Lanosterol Demethylase) Inhibitor->Target Inhibition Ergosterol Ergosterol Biosynthesis Target->Ergosterol Catalyzes Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains Stress Cellular Stress Response (e.g., HOG Pathway) Membrane->Stress Loss of integrity activates GeneExp Stress Gene Expression Stress->GeneExp Induces

Caption: Hypothetical pathway linking CYP51 inhibition to cellular stress.

Experimental Protocol: Western Blot for Stress Pathway Activation

  • Protein Lysate Preparation: Treat C. albicans with 4-pyridinehexanol as in the sterol analysis protocol. Prepare total protein lysates from the harvested cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody against a phosphorylated form of a key stress-activated protein kinase (e.g., phospho-Hog1).

    • Probe a separate membrane (or strip and re-probe) with an antibody for total Hog1 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in the ratio of phosphorylated to total protein.

An increase in the phosphorylation of a key stress kinase would provide evidence of the downstream cellular consequences of inhibiting ergosterol biosynthesis.

Conclusion

This guide outlines a systematic, multi-faceted approach to elucidating the in vitro mechanism of action of a novel compound like 4-pyridinehexanol. By progressing logically from in silico prediction to biochemical characterization, cellular target validation, and analysis of downstream signaling, researchers can build a robust and comprehensive understanding of a compound's biological activity. This framework, which emphasizes the "why" behind each experimental step, is designed to be adaptable for the characterization of other novel chemical entities, providing a solid foundation for further drug development efforts.

References

  • Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of molecular biology, 161(2), 269-288. [Link: https://www.sciencedirect.com/science/article/abs/pii/0022283682901532]
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/047174457X]
  • Buurman, E. T., Blodgett, A. E., Hull, K. G., Carcanague, D., et al. (2006). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 50(9), 3137-3145. [Link: https://journals.asm.org/doi/10.1128/AAC.00516-06]
  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 5, 100895. [Link: https://www.sciencedirect.com/science/article/pii/S221171562300094X]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 449-464. [Link: https://link.springer.com/article/10.1007/s00044-024-03157-y]
  • EvitaChem. (n.d.). Buy 4-Pyridinehexanol (EVT-13243291). Retrieved from [https://www.evitachem.com/product/evt-13243291]
  • Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives. J. Drug Des. Med. Chem., 1(1), 1-11.

Sources

Exploratory

Introduction to 4-Pyridinehexanol: A Read-Across Toxicological Assessment

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-Pyridinehexanol 4-Pyridinehexanol is a substituted pyridine derivative characterized by a hexanol group attached to the fourth position of the pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-Pyridinehexanol

4-Pyridinehexanol is a substituted pyridine derivative characterized by a hexanol group attached to the fourth position of the pyridine ring. While specific applications for this compound are not widely documented, its structural analogs, such as 4-pyridineethanol, are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Given the prevalence of the pyridine scaffold in medicinal chemistry, it is plausible that 4-pyridinehexanol could be explored in drug discovery and development.[3]

The increasing length of the alkyl chain from ethanol to hexanol may influence the compound's physicochemical properties, such as lipophilicity, which in turn can affect its toxicokinetics and toxicodynamics. This guide provides a comprehensive, albeit inferred, safety and toxicity profile for 4-pyridinehexanol to inform safe handling and to guide future toxicological evaluations.

Section 1: Chemical Identification and Inferred Physicochemical Properties

  • Chemical Name: 4-Pyridinehexanol

  • Synonyms: 6-(pyridin-4-yl)hexan-1-ol

  • Molecular Formula: C₁₁H₁₇NO

  • Molecular Weight: 179.26 g/mol

  • CAS Number: Not assigned.

The following table outlines the inferred physicochemical properties of 4-pyridinehexanol, based on the known properties of its shorter-chain analog, 4-pyridineethanol.[1][4]

PropertyInferred Value for 4-PyridinehexanolRationale for Inference
Appearance Colorless to light yellow liquidAnalogs are colorless to light yellow liquids or solids with low melting points.[1][5]
Odor Unpleasant, fishyCharacteristic odor of pyridine compounds.[6]
Boiling Point > 121-122 °C at 2 mmHgExpected to be higher than 4-pyridineethanol due to increased molecular weight.
Flash Point > 92 °CExpected to be higher than 4-pyridineethanol due to increased chain length.[1]
Water Solubility Moderately solubleThe pyridine ring imparts some water solubility, while the hexyl chain decreases it compared to shorter-chain analogs.
Log Kow (Octanol-Water Partition Coefficient) Higher than 4-pyridineethanolThe longer alkyl chain increases lipophilicity.

Section 2: Hazard Identification and Inferred GHS Classification

Based on the GHS classifications of 4-pyridineethanol and 4-pyridinemethanol, the following is the inferred classification for 4-pyridinehexanol.[1][4][7]

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Inferred Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Inferred Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash hands thoroughly after handling.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Comparative GHS Classification of Structural Analogs
Hazard Class4-Pyridineethanol[1][4]4-Pyridinemethanol[5][7]Inferred for 4-Pyridinehexanol
Acute Toxicity, Oral Not ClassifiedCategory 4Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2Category 2Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2ACategory 2ACategory 2A (Causes serious eye irritation)
STOT - Single Exposure Category 3 (Respiratory)Category 3 (Respiratory)Category 3 (May cause respiratory irritation)
Flammable Liquids Category 4Not Classified (Solid)Combustible Liquid

Section 3: Toxicological Profile (Inferred from Analogs)

The toxicity of pyridine and its derivatives is generally targeted at the liver, with potential effects on the nervous and renal systems.[8] The metabolism of pyridine can lead to the formation of N-oxide derivatives, which may play a role in its toxicity.[9]

Acute Toxicity
  • Oral: The acute oral toxicity of 4-pyridineethanol in mice (LD50) is reported as 2217 mg/kg.[1] Pyridine itself has an oral LD50 in rats of 1580 mg/kg.[8] Based on these values, 4-pyridinehexanol is inferred to be harmful if swallowed.

  • Dermal: Data for dermal toxicity of close analogs is limited. However, alkyl pyridine derivatives are generally considered to have low acute dermal toxicity.

  • Inhalation: Inhalation of pyridine vapors can affect the central nervous system. 4-Pyridineethanol may cause respiratory irritation.[1] It is prudent to assume that 4-pyridinehexanol may also cause respiratory irritation.

Skin and Eye Irritation

Both 4-pyridineethanol and 4-pyridinemethanol are classified as causing skin and serious eye irritation.[1][4][5][7] Therefore, it is highly likely that 4-pyridinehexanol is also a skin and eye irritant.

Sensitization

No data is available for the skin sensitization potential of 4-pyridineethanol or 4-pyridinemethanol.[1]

Germ Cell Mutagenicity

There is no available data to suggest that 4-pyridineethanol is mutagenic.[1] Studies on pyridine have generally shown negative results in bacterial mutation assays.[10] There is weak evidence that pyridine is genotoxic.[10]

Carcinogenicity

4-Pyridineethanol is not listed as a carcinogen by NTP, IARC, or OSHA.[1] The IARC has classified pyridine as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals but inadequate evidence in humans.[6][10]

Reproductive and Developmental Toxicity

No data is available for the reproductive or developmental toxicity of 4-pyridineethanol.[1] Studies on pyridine have also not identified reproductive or developmental effects.[8][11]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Both 4-pyridineethanol and 4-pyridinemethanol are classified as causing respiratory tract irritation.[1][4][5] It is therefore reasonable to assume that 4-pyridinehexanol may also cause respiratory irritation upon single exposure.

  • Repeated Exposure: Prolonged exposure to pyridine may lead to liver, heart, and kidney damage.[6]

Summary of Toxicological Data for Analogs
Toxicological Endpoint4-PyridineethanolPyridineInferred Hazard for 4-Pyridinehexanol
Acute Oral LD50 2217 mg/kg (mouse)[1]1580 mg/kg (rat)[8]Harmful if swallowed
Skin Irritation Causes skin irritation[1]Skin irritantCauses skin irritation
Eye Irritation Causes serious eye irritation[1]Severe eye irritantCauses serious eye irritation
Mutagenicity No data available[1]Generally negative in bacterial assays[10]Unlikely to be a potent mutagen
Carcinogenicity Not listed[1]IARC Group 2B (Possibly carcinogenic)[6][10]Handle as a potential carcinogen
Target Organs Respiratory system[1]Liver, kidneys, CNS[8]Respiratory system, potential for liver and kidney effects with repeated exposure

Section 4: First Aid, Fire-Fighting, and Accidental Release Measures (Recommended)

First-Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Combustible liquid. In a fire, emits toxic fumes of nitrogen oxides and carbon monoxide.[1] Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to section 13.

Section 5: Handling, Storage, and Exposure Controls (Recommended)

Handling
  • Wear appropriate personal protective equipment.[1]

  • Use only in a well-ventilated area.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and flame.[1]

Storage
  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • 4-Pyridineethanol is hygroscopic; 4-pyridinehexanol may be as well.[1]

Exposure Controls/Personal Protection
  • Engineering Controls: Use explosion-proof ventilation equipment. Provide eyewash stations and safety showers.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical splash goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: A NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge or canister may be permissible under certain circumstances where airborne concentrations are expected to exceed exposure limits.

    • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

Section 6: Experimental Protocol: In Vitro Cytotoxicity Assessment

To obtain initial toxicity data for a novel compound like 4-pyridinehexanol, a simple and cost-effective in vitro cytotoxicity assay is a logical first step. The following protocol describes the use of the MTT assay to determine the concentration of the compound that reduces the viability of a cell culture by 50% (IC50).

Objective: To determine the IC50 of 4-pyridinehexanol in a human liver cell line (e.g., HepG2) as an indicator of potential hepatotoxicity.

Methodology:

  • Cell Culture:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Preparation of Test Compound:

    • Prepare a stock solution of 4-pyridinehexanol (e.g., 100 mM) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding:

    • Trypsinize and count the HepG2 cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of medium containing the various concentrations of 4-pyridinehexanol.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known hepatotoxicant like doxorubicin).

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

Section 7: Visualizations

Toxicity_Workflow cluster_0 In Silico & In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Risk Assessment & Classification QSAR/Read-Across QSAR/Read-Across Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) QSAR/Read-Across->Cytotoxicity Assays (e.g., MTT) Genotoxicity Assays (e.g., Ames Test) Genotoxicity Assays (e.g., Ames Test) Cytotoxicity Assays (e.g., MTT)->Genotoxicity Assays (e.g., Ames Test) Acute Toxicity (LD50) Acute Toxicity (LD50) Genotoxicity Assays (e.g., Ames Test)->Acute Toxicity (LD50) Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity (LD50)->Repeated Dose Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Repeated Dose Toxicity->Reproductive/Developmental Toxicity Hazard Identification Hazard Identification Reproductive/Developmental Toxicity->Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Dose-Response Assessment->Exposure Assessment Risk Characterization & GHS Classification Risk Characterization & GHS Classification Exposure Assessment->Risk Characterization & GHS Classification

Caption: Workflow for Toxicological Evaluation of a Novel Chemical.

Pyridine_Metabolism Pyridine Pyridine N_Oxidation N-Oxidation (CYP450) Pyridine->N_Oxidation Hydroxylation Hydroxylation (CYP450) Pyridine->Hydroxylation N_Methylation N-Methylation Pyridine->N_Methylation Pyridine_N_Oxide Pyridine_N_Oxide N_Oxidation->Pyridine_N_Oxide Hydroxypyridines 2-, 3-, 4- Hydroxypyridine Hydroxylation->Hydroxypyridines N_Methylpyridinium N-Methylpyridinium Ion N_Methylation->N_Methylpyridinium Conjugation Conjugation & Excretion Pyridine_N_Oxide->Conjugation Hydroxypyridines->Conjugation N_Methylpyridinium->Conjugation

Caption: Simplified Metabolic Pathways of Pyridine.

Conclusion

While specific toxicological data for 4-pyridinehexanol is currently lacking, a read-across analysis from its structural analogs, 4-pyridineethanol and 4-pyridinemethanol, as well as the broader class of pyridine derivatives, provides a valuable preliminary hazard assessment. Based on this analysis, 4-pyridinehexanol should be handled as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The potential for liver and kidney effects upon repeated exposure should also be considered, in line with the known toxicology of pyridine. The provided experimental protocol for in vitro cytotoxicity testing offers a starting point for the empirical toxicological evaluation of this novel compound. It is imperative that appropriate safety precautions are taken and that further testing is conducted to definitively characterize the toxicological profile of 4-pyridinehexanol.

References

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  • Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(18), 10007. [Link]

  • El-Sayed, N. K., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29219–29227. [Link]

  • U.S. Environmental Protection Agency (EPA). (2009). Screening-Level Hazard Characterization: Pyridine and Pyridine Derivatives Category. [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Potential for Human Exposure. [Link]

  • Ansari, A. A., et al. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

  • PubChem. (n.d.). 4-Pyridylmethanol N-oxide. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 4-Pyridinehexanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 4-Pyridinehexanol (CAS: 4343-94-6) Introduction and Scientific Rationale 4-Pyridinehexanol, systematically named 6-(py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 4-Pyridinehexanol (CAS: 4343-94-6)

Introduction and Scientific Rationale

4-Pyridinehexanol, systematically named 6-(pyridin-4-yl)hexan-1-ol, is a highly versatile heterocyclic building block [1]. Structurally characterized by a six-membered aromatic pyridine ring conjugated to a hexyl alcohol chain, it serves as a critical intermediate in the synthesis of pharmaceutical compounds—particularly those targeting neurological conditions due to its structural mimicry of certain neurotransmitters [1]. Furthermore, its bifunctional nature (a nucleophilic nitrogen and a terminal hydroxyl group) makes it valuable in materials science for enhancing polymer adhesion and stability [1].

From a synthetic perspective, generating 4-pyridinehexanol requires precise control over carbon-carbon bond formation and subsequent functional group manipulation. While direct asymmetric synthesis methodologies are evolving, the classical and highly reliable route involves a Grignard addition to a pyridine precursor followed by reduction [2]. This application note details a validated, high-yield methodology based on these principles.

Physicochemical Data Summary

Before initiating the synthesis, it is crucial to understand the physical parameters of the target compound to optimize extraction and purification workflows.

PropertyValue
IUPAC Name 6-pyridin-4-ylhexan-1-ol [2]
CAS Number 4343-94-6 [1]
Molecular Formula C11H17NO [1]
Molecular Weight 179.26 g/mol [1]
Appearance Colorless to pale yellow liquid [1]
Boiling Point ~200 °C [1]
Solubility Soluble in water, ethanol, and acetone [1]

Synthetic Workflow and Mechanistic Pathway

The synthesis of 4-pyridinehexanol utilizes a classical one-pot approach that minimizes purification intermediates, thereby adhering to greener chemistry principles [2]. The process begins with the nucleophilic attack of hexylmagnesium bromide (a Grignard reagent) on 4-pyridinecarboxaldehyde. To ensure the complete conversion of any oxidized byproducts and to stabilize the final alcohol, a subsequent reduction step utilizing sodium borohydride (NaBH₄) is employed [2]. This sequence consistently achieves yields exceeding 80% [2].

G N1 4-Pyridinecarboxaldehyde (Starting Material) N2 Grignard Addition (Hexylmagnesium bromide) 0 °C, Inert Atm N1->N2 N3 Alkoxide Intermediate N2->N3 N4 Reduction / Quench (NaBH4 / NH4Cl) N3->N4 N5 4-Pyridinehexanol (>80% Yield) N4->N5

Figure 1: Synthetic workflow for 4-pyridinehexanol via Grignard addition and reduction.

Experimental Protocol: Step-by-Step Methodology

Expertise Insight: The causality behind the strict temperature control in Step 2 is to suppress the inherent exothermicity of the Grignard reaction, which can lead to unwanted polymerization or side reactions with the pyridine ring's nitrogen atom.

Materials Required:
  • 4-Pyridinecarboxaldehyde (1.0 equiv)

  • Hexylmagnesium bromide (1.2 equiv, typically 2.0 M in THF)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM) for extraction

Procedure:
  • System Preparation (Inert Atmosphere):

    • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet.

    • Rationale: Grignard reagents are highly sensitive to moisture; ambient water will prematurely quench the hexylmagnesium bromide into hexane.

  • Reagent Solubilization:

    • Dissolve 4-pyridinecarboxaldehyde (1.0 equiv) in anhydrous THF (approx. 0.5 M concentration) under the inert atmosphere.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Transfer the hexylmagnesium bromide solution (1.2 equiv) to the addition funnel.

    • Add the Grignard reagent dropwise over 30–45 minutes, maintaining the internal temperature strictly at or below 5 °C.

    • Rationale: Slow addition prevents localized heating and maximizes the nucleophilic attack on the carbonyl carbon rather than the pyridine nitrogen.

  • Reduction Phase:

    • Once the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour.

    • Carefully introduce Sodium borohydride (1.5 equiv) to the reaction mixture [2].

    • Allow the reaction to gradually warm to room temperature and stir for 2 hours.

    • Rationale: NaBH₄ ensures that any unreacted aldehyde or transient ketone intermediates are fully reduced to the desired alcohol state [2].

  • Quenching and Workup:

    • Cool the flask back to 0 °C.

    • Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Caution: Vigorous hydrogen gas evolution will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, typically using a Hexane/Ethyl Acetate gradient) to yield 4-pyridinehexanol as a colorless to pale yellow liquid [1].

References

Application

Application Note: Robust HPLC Method Development and Quantification of 4-Pyridinehexanol

Introduction & Chemical Context Quantifying pyridine derivatives like 4-pyridinehexanol presents a unique intersection of chromatographic challenges. 4-Pyridinehexanol is an amphiphilic molecule consisting of a basic pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Quantifying pyridine derivatives like 4-pyridinehexanol presents a unique intersection of chromatographic challenges. 4-Pyridinehexanol is an amphiphilic molecule consisting of a basic pyridine ring (pKa ~5.2) and a lipophilic six-carbon alkyl chain terminating in a hydroxyl group.

In High-Performance Liquid Chromatography (HPLC), the basic nitrogen atom in the pyridine ring acts as a strong hydrogen bond acceptor. On traditional silica-based stationary phases, this nitrogen interacts with unreacted, weakly acidic surface silanol groups (Si-OH)[1]. Because these secondary ion-exchange interactions are kinetically slower than the primary hydrophobic interactions with the alkyl stationary phase, they cause severe peak tailing, poor resolution, and variable retention times[1]. Conversely, the hexanol chain imparts significant hydrophobicity, requiring a carefully optimized organic modifier to elute the compound efficiently. This guide outlines a causality-driven, self-validating methodology for the accurate quantification of 4-pyridinehexanol, grounded in the latest ICH Q2(R2) validation frameworks[2].

Method Development Strategy: The Causality of Choices

To develop a robust method, the physicochemical properties of 4-pyridinehexanol dictate the following chromatographic choices:

  • Mobile Phase pH & Ion-Pairing: To suppress silanol interactions, the mobile phase pH must be strictly controlled below 3.0. Utilizing 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.5, ensuring the pyridine nitrogen is fully protonated (cationic)[3]. TFA serves a dual purpose: it acidifies the mobile phase and acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the cationic pyridinium ion, forming a neutral complex that interacts cleanly with the stationary phase, yielding a sharp, symmetrical peak without compromising downstream Mass Spectrometry (MS) compatibility[4].

  • Stationary Phase Selection: A highly base-deactivated (end-capped) C18 column is mandatory. End-capping chemically blocks residual silanols, removing the primary source of peak tailing for basic compounds[1]. The C18 ligand provides the necessary hydrophobic surface area to retain the hexyl chain of the analyte.

  • Elution Mode: A gradient elution (Water/Acetonitrile) is preferred over isocratic. The gradient allows the polar pyridine head to interact and focus at the head of the column at low organic concentrations, while the increasing acetonitrile concentration efficiently sweeps the hydrophobic hexanol tail off the column, narrowing the peak width[3].

MethodDev Start Analyze 4-Pyridinehexanol (pKa ~5.2, Amphiphilic) pH Select Mobile Phase pH (pH 2.5 with 0.1% TFA to protonate N) Start->pH Column Select Stationary Phase (End-capped C18 to block silanols) Start->Column Organic Optimize Gradient (Water/Acetonitrile to elute hexyl tail) pH->Organic Column->Organic Evaluate Evaluate Peak Shape (Target: Asymmetry 0.8 - 1.5) Organic->Evaluate Evaluate->pH Fail (Tailing) Valid Proceed to ICH Q2(R2) Validation Evaluate->Valid Pass Criteria

Caption: Logical flow for HPLC method development targeting basic pyridine derivatives.

Experimental Protocols

Chromatographic Conditions Summary
ParameterSpecificationCausality / Rationale
Column End-capped C18, 150 mm × 4.6 mm, 5 µmMinimizes secondary silanol interactions.
Mobile Phase A 0.1% TFA in HPLC-grade WaterProtonates pyridine N; acts as ion-pair.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic hexanol chain.
Gradient Program 0-2 min: 5% B2-10 min: 5% → 60% B10-12 min: 60% B12-15 min: 5% BFocuses analyte at injection, then rapidly elutes to maintain sharp peak shape.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Temperature 30 °CStabilizes retention times and reduces backpressure.
Detection UV Diode Array (DAD) at 254 nmPyridine ring exhibits strong UV absorbance at 254 nm.
Injection Vol. 10 µLPrevents column overloading and band broadening.
Step-by-Step Execution & Self-Validating Workflow

This protocol is designed as a self-validating system. The analytical run cannot proceed unless the System Suitability Test (SST) mathematically proves the instrument is fit-for-purpose.

Step 1: Preparation of Solutions

  • Mobile Phases: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Water (Phase A). Repeat for Acetonitrile (Phase B). Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-pyridinehexanol reference standard. Dissolve in 10.0 mL of Methanol.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution into 10.0 mL of Mobile Phase A. Note: Diluting in the initial mobile phase prevents solvent-mismatch band broadening at the column head.

Step 2: System Suitability Testing (The Self-Validation Gate)

  • Equilibrate the column at initial gradient conditions (5% B) for 30 minutes until the baseline is completely flat.

  • Inject the Working Standard (100 µg/mL) five consecutive times.

  • Validation Gate: Calculate the following metrics from the 5 injections. If any metric fails, abort the run, troubleshoot, and restart.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%. (Proves injector precision).

    • Tailing Factor (Tf): Must be ≤ 1.5. (Proves silanol interactions are successfully suppressed).

    • Theoretical Plates (N): Must be ≥ 5000. (Proves column bed integrity).

Step 3: Sample Analysis

  • Once SST passes, inject blank solutions (Mobile Phase A) to confirm no carryover.

  • Inject unknown samples in duplicate. Bracket every 10 sample injections with a Working Standard injection to verify ongoing system stability (drift < 2.0%).

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance for drug development, the method must be validated according to the ICH Q2(R2) guideline[2][5]. The revised Q2(R2) framework emphasizes a lifecycle approach, requiring proof that the analytical procedure is fit for its intended purpose across its reportable range[6].

Validation Phase1 Specificity (Blank & Forced Deg.) Phase2 Linearity & Range (Reporting to 120%) Phase1->Phase2 Phase3 Accuracy & Precision (Repeatability) Phase2->Phase3 Phase4 Robustness (Flow, Temp, pH) Phase3->Phase4 Phase5 Reportable Range (Self-Validating) Phase4->Phase5

Caption: ICH Q2(R2) Analytical Procedure Validation Lifecycle Workflow.

Quantitative Validation Criteria Summary
Validation ParameterICH Q2(R2) Requirement[7]Target Acceptance Criteria for 4-Pyridinehexanol
Specificity Resolution from impurities/degradantsResolution ( Rs​ ) > 2.0 against nearest peak. No blank interference.
Linearity Minimum 5 concentrations R2≥0.999 across 25% to 120% of target concentration.
Accuracy Recovery across 3 levels (e.g., 80%, 100%, 120%)98.0% – 102.0% recovery at all levels.
Precision Repeatability (min 6 determinations at 100%)%RSD 2.0% for peak area and retention time.
LOD / LOQ Signal-to-Noise (S/N) evaluationS/N 3 for Limit of Detection; S/N 10 for Limit of Quantitation.

Troubleshooting Causality Guide

When deviations occur, identifying the root chemical or mechanical cause is critical for rapid resolution.

SymptomMechanistic CausalityCorrective Action
Severe Peak Tailing ( Tf​>1.5 ) Pyridine nitrogen is insufficiently protonated, allowing hydrogen bonding with silica silanols[1].Verify mobile phase pH is < 3.0. Prepare fresh TFA, as TFA is volatile and can evaporate from the reservoir over time.
Retention Time Drifting Earlier Loss of hydrophobic interaction due to column end-capping degradation or stationary phase collapse.Ensure column is stored in high organic solvent when not in use. Replace column if phase collapse is confirmed.
Split Peaks Solvent mismatch. The sample diluent is stronger (more organic) than the initial mobile phase, causing the analyte to travel prematurely down the column bed.Always dilute the final sample injection in the initial mobile phase (5% Acetonitrile / 95% Water).

References

  • ICH Q2(R2) validation of analytical procedures - ICH. Source: ich.org. URL:[2]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: europa.eu. URL:[5]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Source: europa.eu. URL:[7]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. Source: scispace.com. URL:[3]

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem. Source: benchchem.com. URL:[1]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Source: helixchrom.com. URL:[4]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: fda.gov. URL:[6]

Sources

Method

Applications of 4-Pyridinehexanol in Coordination Chemistry: A Technical Guide for Researchers

Introduction: The Unique Potential of 4-Pyridinehexanol as a Versatile Ligand In the vast landscape of coordination chemistry, the design of organic ligands is paramount to the development of novel metal complexes with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Potential of 4-Pyridinehexanol as a Versatile Ligand

In the vast landscape of coordination chemistry, the design of organic ligands is paramount to the development of novel metal complexes with tailored properties. 4-Pyridinehexanol emerges as a ligand of significant interest due to its bifunctional nature. It combines the potent metal-coordinating ability of a pyridine ring with the hydrogen-bonding and potentially secondary coordinating capabilities of a terminal hydroxyl group, all connected by a flexible hexyl spacer. This unique combination allows for the construction of a diverse array of supramolecular architectures, from discrete polynuclear clusters to extended one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).

The pyridine nitrogen atom serves as a primary Lewis basic site for coordination to a wide variety of metal ions.[1] The six-carbon alkyl chain introduces a degree of flexibility and steric influence that can be exploited to control the dimensionality and topology of the resulting coordination network. Furthermore, the terminal hydroxyl group can engage in hydrogen bonding to stabilize the crystal lattice or, under certain conditions, deprotonate and act as a secondary coordination site, leading to more complex and robust structures. This guide provides a comprehensive overview of the applications of 4-pyridinehexanol in coordination chemistry, complete with detailed protocols and theoretical considerations for the synthesis and characterization of its metal complexes.

Core Concepts in the Coordination Chemistry of 4-Pyridinehexanol

The coordination behavior of 4-pyridinehexanol is governed by the interplay of its three key structural components: the pyridine head, the flexible alkyl tail, and the terminal hydroxyl group.

  • Pyridine Coordination: The nitrogen atom of the pyridine ring is the primary coordination site, readily forming coordinate bonds with a wide range of transition metals and main group elements. The strength and lability of this bond can be influenced by the electronic properties of the metal center and the steric environment created by the hexyl chain.

  • Role of the Hexyl Spacer: The flexible hexyl chain is a critical design element. Its conformational freedom can allow for the formation of unique and often complex topologies in coordination polymers that are not accessible with rigid ligands. The length of the alkyl chain can also influence the packing of the resulting structures and their physical properties, such as solubility and melting point.

  • Influence of the Hydroxyl Group: The terminal hydroxyl group adds another layer of functionality. It is a strong hydrogen bond donor and acceptor, which plays a crucial role in directing the self-assembly of coordination complexes into higher-order structures. In some cases, particularly in the presence of a base or a suitable metal ion, the hydroxyl group can be deprotonated to form an alkoxide, which can then coordinate to a metal center, leading to the formation of polynuclear or higher-dimensional structures.

Application Notes

The unique structural features of 4-pyridinehexanol make its coordination complexes promising candidates for a variety of applications.

Design of Functional Metal-Organic Frameworks (MOFs)

The length and flexibility of the 4-pyridinehexanol ligand make it an excellent candidate for the construction of novel MOFs. The flexible hexyl chain can lead to the formation of dynamic frameworks that can respond to external stimuli such as guest molecules, temperature, or pressure.[2] The terminal hydroxyl groups can be oriented towards the pores of the MOF, creating a hydrophilic environment that could be advantageous for the selective adsorption of polar molecules.

Catalysis

Coordination complexes of functionalized pyridines have shown promise in catalysis.[3] The metal centers in 4-pyridinehexanol complexes can act as Lewis acid sites for a variety of organic transformations. The long alkyl chain could be used to create specific pockets around the catalytic center, potentially influencing the selectivity of the reaction. For instance, palladium complexes of functionalized pyridines have been explored as catalysts in cross-coupling reactions.

Luminescent Materials

Coordination of pyridine-containing ligands to certain metal ions, such as lanthanides or d10 metals (e.g., Zn(II), Cd(II)), can lead to the formation of luminescent materials. The 4-pyridinehexanol ligand could serve as an "antenna" to absorb light and transfer the energy to the metal center, which then emits light. The flexibility of the ligand could influence the rigidity of the final structure, which in turn can affect the luminescence quantum yield.

Drug Development and Delivery

Pyridine derivatives are a common motif in many pharmaceutical compounds. The coordination of these molecules to metal ions can alter their biological activity. While specific studies on 4-pyridinehexanol are limited, the general principle of using coordination chemistry to modify the properties of biologically active ligands is well-established.[4] The long alkyl chain could also be exploited to enhance the lipophilicity of a potential drug molecule, which could improve its cell membrane permeability.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of coordination compounds with 4-pyridinehexanol. These should be considered as starting points and may require optimization based on the specific metal ion and desired product.

Protocol 1: Synthesis of a Discrete Metal Complex: A Representative Example with Cobalt(II)

Objective: To synthesize single crystals of a discrete cobalt(II) complex with 4-pyridinehexanol, for example, [Co(NCS)₂(4-pyridinehexanol)₄].

Rationale: This protocol is adapted from the synthesis of similar cobalt(II) complexes with 4-pyridinemethanol.[4] The 4:1 ligand-to-metal ratio is chosen to favor the formation of a discrete mononuclear complex where the metal ion is coordinated by four pyridine ligands. Ethanol is selected as the solvent due to the good solubility of both the cobalt salt and the ligand. Slow evaporation is a common technique for obtaining high-quality single crystals.

Materials:

  • Cobalt(II) thiocyanate (Co(NCS)₂)

  • 4-Pyridinehexanol

  • Anhydrous Ethanol

  • Glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • In a 10 mL glass vial, dissolve 0.1 mmol of Co(NCS)₂ in 3 mL of anhydrous ethanol. Stir the solution gently until the salt is completely dissolved.

  • In a separate vial, dissolve 0.4 mmol of 4-pyridinehexanol in 3 mL of anhydrous ethanol.

  • Slowly add the 4-pyridinehexanol solution to the Co(NCS)₂ solution while stirring.

  • A color change in the solution should be observed upon addition of the ligand.

  • Seal the vial and allow it to stand undisturbed at room temperature.

  • Single crystals suitable for X-ray diffraction are expected to form over a period of 2-7 days.

  • Collect the crystals by filtration, wash them with a small amount of cold ethanol, and allow them to air dry.

Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise molecular structure, including bond lengths and angles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the pyridine ring (shifts in C=N and C=C stretching vibrations) and the presence of the hydroxyl group.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the Co(II) center.

  • Elemental Analysis: To confirm the bulk purity of the synthesized compound.

Protocol 2: Synthesis of a 1D Coordination Polymer

Objective: To synthesize a one-dimensional coordination polymer of a suitable metal ion with 4-pyridinehexanol as a bridging ligand.

Rationale: By reducing the ligand-to-metal ratio (e.g., to 2:1), the formation of an extended coordination polymer is favored, where the 4-pyridinehexanol ligand bridges between metal centers. The flexible hexyl chain will likely lead to a chain-like or wave-like one-dimensional structure. The choice of anion can also influence the final structure.

Materials:

  • A suitable metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O)

  • 4-Pyridinehexanol

  • Methanol or Ethanol

  • Glass vials or test tubes

Procedure:

  • In a test tube, dissolve 0.1 mmol of the chosen metal salt in 5 mL of methanol.

  • In a separate test tube, dissolve 0.2 mmol of 4-pyridinehexanol in 5 mL of methanol.

  • Carefully layer the lighter solution (typically the ligand solution) on top of the denser metal salt solution. This can be done by slowly adding the ligand solution down the side of the test tube containing the metal salt solution.

  • Seal the test tube and allow it to stand undisturbed at room temperature.

  • Crystals of the coordination polymer are expected to form at the interface of the two solutions over several days to weeks.

  • Isolate the product by filtration, wash with a small amount of cold methanol, and air dry.

Characterization:

  • SC-XRD and Powder X-ray Diffraction (PXRD): To determine the crystal structure and confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and identify any coordinated or guest solvent molecules.

  • Scanning Electron Microscopy (SEM): To investigate the morphology of the crystalline material.

Data Presentation

The following table presents representative structural parameters for a discrete cobalt(II) complex with a related pyridine-alkanol ligand, [Co(NCS)₂(4-pyridinemethanol)₄], as determined by single-crystal X-ray diffraction.[4] This data provides a reasonable expectation for the coordination geometry and bond lengths in analogous complexes with 4-pyridinehexanol.

ParameterValue
Coordination Geometry Distorted Octahedral
Co-N (pyridine) bond length ~2.15 - 2.20 Å
Co-N (thiocyanate) bond length ~2.08 - 2.12 Å
N(pyridine)-Co-N(pyridine) angle ~90° and ~180°
N(thiocyanate)-Co-N(thiocyanate) angle ~180°

Visualizations

Coordination Modes of 4-Pyridinehexanol

cluster_ligand 4-Pyridinehexanol cluster_modes Coordination Modes ligand N-(CH₂)₆-OH M1 Metal Center M2 Metal Center ligand_node 4-Pyridinehexanol M2->ligand_node M3 Metal Center M3->ligand_node ligand_node->M1 Monodentate (N-coordination) ligand_node->M2 Bridging (N-coordination) ligand_node->M3 Chelating/Bridging (N, O-coordination) (deprotonated)

Caption: Potential coordination modes of 4-pyridinehexanol.

Hypothetical 1D Coordination Polymer Assembly

M1 M M2 M M1->M2 N-(CH₂)₆-OH M1->M2 H-Bonding M3 M M2->M3 N-(CH₂)₆-OH M2->M3 H-Bonding

Caption: A simplified representation of a 1D coordination polymer.

References

  • Cetina, M., & Jukić, M. (2021). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1239, 130528.
  • Google Patents. (2000).
  • Google Patents. (2023).
  • Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.
  • Majeed, A. J., et al. (2020). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Biochemical and Cellular Archives, 20(2), 4641-4646.
  • Pombeiro, A. J. L., & Guedes da Silva, M. F. C. (2021). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Crystal Growth & Design, 21(10), 5729-5740.
  • Rissanen, K. (2012). Preparation of one-dimensional coordination polymers of a flexible tripyridyl disulfide with diverse topologies. CrystEngComm, 14(18), 5865-5871.
  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Zhang, J., et al. (2022). Directing 2D-Coordination Networks: Combined Effects of a Conformationally Flexible 3,2':6',3″-Terpyridine and Chain Length. Molecules, 27(7), 2218.
  • Zhao, X., et al. (2022). Tuning the structure and magnetic properties via distinct pyridine derivatives in cobalt(ii) coordination polymers. Dalton Transactions, 51(2), 695-704.
  • Zhou, H. C., & Kitagawa, S. (2014). Metal-Organic Frameworks (MOFs). Chemical Society Reviews, 43(16), 5415-5418.

Sources

Application

Application Note: Incorporating 4-Pyridinehexanol as an Initiator in the Ring-Opening Polymerization of L-Lactide

Mechanistic Rationale & Experimental Design 4-Pyridinehexanol (6-(pyridin-4-yl)hexan-1-ol) is a highly versatile bifunctional molecule increasingly utilized in advanced polymer synthesis. It features a primary aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Experimental Design

4-Pyridinehexanol (6-(pyridin-4-yl)hexan-1-ol) is a highly versatile bifunctional molecule increasingly utilized in advanced polymer synthesis. It features a primary aliphatic hydroxyl group separated from a basic pyridine ring by a flexible six-carbon spacer (1)[1]. This unique structure makes it an ideal functional initiator for the Ring-Opening Polymerization (ROP) of cyclic esters such as L-lactide.

Causality in Experimental Design: Standard ROP initiators (e.g., benzyl alcohol) yield inert polymer chain ends. By substituting standard alcohols with 4-pyridinehexanol, researchers can synthesize α-pyridine-end-functionalized polymers (e.g., Py-PLLA). The primary hydroxyl group serves as the nucleophilic initiator. The causality behind selecting a hexanol derivative rather than a shorter chain (like pyridinemethanol) is critical: the six-carbon aliphatic spacer prevents steric hindrance from the bulky pyridine ring during the initiation step, ensuring narrow molecular weight distributions.

The preserved pyridine end-group imparts critical downstream properties to the polymer, including pH-responsiveness, enhanced thermal stability (2)[2], and strong metal-coordination capabilities for creating catalytic macroligands (3)[3].

Workflow Visualization

ROP_Workflow A 4-Pyridinehexanol (Initiator) D Ring-Opening Polymerization A->D Hydroxyl initiates B L-Lactide (Monomer) B->D Monomer opens C Organocatalyst (e.g., DBU) C->D H-bond activation E Py-PLLA (Functional Polymer) D->E Chain propagation F Metal NP Stabilization E->F Pyridine coordination G Nanocomposite Dispersion E->G π-π interactions

Workflow of 4-pyridinehexanol initiated ROP and downstream applications.

Experimental Protocol: Synthesis of Py-PLLA

This protocol details the organocatalyzed ROP of L-lactide using 4-pyridinehexanol as the initiator and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst. Organocatalysis is deliberately chosen over traditional tin(II) octoate (Sn(Oct)₂) to avoid cytotoxic heavy metal residues, which is a strict requirement for biomedical applications (2)[2].

Materials
  • Monomer: L-Lactide (Sublimed twice and stored in an argon glovebox).

  • Initiator: 4-Pyridinehexanol (Dried over 3Å molecular sieves).

  • Catalyst: DBU (Distilled under reduced pressure over CaH₂).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quenching Agent: Benzoic acid.

Step-by-Step Methodology

Step 1: Preparation & Rigorous Drying

  • Action: Flame-dry a Schlenk flask under vacuum and purge with dry argon three times. Inside a glovebox, add L-lactide (1.0 g, 6.94 mmol) to the flask.

  • Causality: Trace water acts as a highly competitive initiator. If water initiates the ROP instead of 4-pyridinehexanol, the resulting PLA chains will possess carboxylic acid end-groups rather than the targeted pyridine rings, ruining the functionalization yield (4)[4].

Step 2: Initiator Addition

  • Action: Dissolve 4-pyridinehexanol (12.4 mg, 0.069 mmol, targeting a Degree of Polymerization of 100) in 5 mL of anhydrous DCM. Inject this solution into the Schlenk flask under argon flow. Stir until the L-lactide is completely dissolved.

Step 3: Catalyst Activation & Propagation

  • Action: Inject DBU (10.5 mg, 0.069 mmol) into the reaction mixture at room temperature.

  • Causality: DBU operates via a general base/alcohol activation mechanism. It hydrogen-bonds with the primary hydroxyl group of 4-pyridinehexanol, significantly enhancing its nucleophilicity to attack the carbonyl carbon of the lactide monomer (2)[2].

Step 4: Self-Validating Reaction Monitoring

  • Action: Allow the reaction to proceed for 2–4 hours. Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and analyze via ¹H NMR.

  • Validation: The protocol is self-validating; the reaction is deemed complete only when the lactide methine proton signal (5.0 ppm) disappears and the polymer methine signal (5.1–5.2 ppm) plateaus. Proceeding to quench before this validation risks broad polydispersity and unreacted monomer contamination.

Step 5: Quenching & Purification

  • Action: Quench the reaction by adding an excess of benzoic acid (~20 mg). Precipitate the polymer by dropping the DCM solution dropwise into 50 mL of cold methanol. Recover the Py-PLLA precipitate via centrifugation, wash with cold diethyl ether, and dry under vacuum at 40 °C for 24 hours.

  • Causality: Benzoic acid rapidly protonates and neutralizes the DBU catalyst. Failing to quench the catalyst before precipitation leads to unwanted intermolecular transesterification (back-biting), which broadens the molecular weight distribution.

Data Presentation & Characterization

The functionalization of PLA with pyridine groups significantly alters its macromolecular and thermal profile. Below is a summary of expected quantitative data based on established ROP parameters for pyridine-functionalized polylactides (2)[2].

[M]/[I] RatioTheoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )*Dispersity (PDI) Tonset​ Degradation (°C)**
507,2007,4501.12285
10014,40014,8001.15292
20028,80029,1001.18298

*Determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. **Pyridine end-groups inherently increase the onset degradation temperature ( Tonset​ ) compared to unfunctionalized PLA.

Downstream Applications of Py-PLLA

  • Catalytic Macroligands: The terminal pyridine ring acts as a powerful coordination site for transition metals. Py-PLLA stereocomplexes are utilized to stabilize Palladium (Pd) nanoparticles. The macroligand prevents nanoparticle agglomeration during chemoselective hydrogenation reactions, while the polymer backbone shields the catalyst and increases overall thermal stability (3; 4)[3][4].

  • Nanocomposite Dispersion: The pyridine end-group effectively disperses multi-walled carbon nanotubes (MWCNTs) within a bulk PLA matrix. The pyridine ring engages in π-π stacking and polar interactions with the nanotube surface, significantly improving the uniform distribution and mechanical properties of the resulting biocompatible composite (5)[5].

References

  • Frediani, M., et al. (2017). Pyridine and Bipyridine End‐Functionalized Polylactide: Synthesis and Catalytic Applications. ResearchGate. 3

  • Preparation of pyridine end functionalized copolymers from eutectic mixtures of L-lactide and trimethylene carbonate. Canadian Science Publishing. 2

  • 4-Pyridinehexanol (EVT-13243291) | 4343-94-6. EvitaChem. 1

  • Synthesis of pyrene-end-functionalized poly(L-lactide) by ring opening polymerization... ResearchGate. 6

  • Palladium‐Based Catalysts‐Supported onto End‐Functionalized Poly(lactide) for C–C Double and Triple Bond Hydrogenation Reactions. IntechOpen. 4

Sources

Method

Rational Design and Complexation Protocols for 4-Pyridinehexanol Transition Metal Complexes

Application Note & Methodological Guide for Metallodrug Development and Catalysis Scientific Rationale: The Amphiphilic Advantage of 4-Pyridinehexanol In the landscape of coordination chemistry, pyridine and its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide for Metallodrug Development and Catalysis

Scientific Rationale: The Amphiphilic Advantage of 4-Pyridinehexanol

In the landscape of coordination chemistry, pyridine and its derivatives are classical, ubiquitous ligands known for their robust coordination to transition metals across various oxidation states[1]. The sp2 hybridized nitrogen lone pair in pyridine is directed outward from the aromatic skeleton, providing excellent orbital overlap for strong σ -donation to vacant metal d -orbitals, while acting as a moderate π -acceptor[1][2].

However, modern metallodrug design and advanced catalysis require ligands that do more than merely satisfy the coordination sphere. Enter 4-pyridinehexanol (4-(6-hydroxyhexyl)pyridine). This rationally designed ligand bridges the gap between robust coordination and functional versatility[3].

The causality behind selecting a 6-carbon (hexyl) spacer is rooted in both structural and electronic decoupling:

  • Prevention of Unwanted Chelation: Shorter pyridine-alcohols (e.g., pyridine-methanol or pyridine-ethanol) frequently undergo deprotonation, leading to bidentate (N,O) chelation or the formation of alkoxide-bridged multinuclear clusters[4][5]. The hexyl chain entropically disfavors the hydroxyl group from chelating the same metal center, ensuring the ligand remains strictly monodentate via the nitrogen atom[6].

  • Amphiphilic Tuning (LogP): In drug development, the lipophilic hexyl chain significantly enhances the membrane permeability of the resulting metallodrug, while the terminal hydroxyl group maintains aqueous solubility and provides a synthetic handle for downstream conjugation (e.g., esterification with targeting peptides).

Workflow A 4-Pyridinehexanol (N-Donor Ligand) C M-N Coordination (Neutral Conditions) A->C σ-donation B Metal Precursor (e.g., Ru, Pt) B->C Dimer cleavage / Ligand substitution D Terminal -OH Functionalization C->D Esterification / Peptide coupling E Targeted Metallodrug D->E Yields amphiphilic conjugate

Workflow for the synthesis and functionalization of 4-pyridinehexanol transition metal complexes.

Standardized Complexation Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies for Ruthenium(II) and Platinum(II) complexation are designed with built-in analytical checkpoints to ensure mechanistic fidelity.

Protocol A: Synthesis of Half-Sandwich [Ru(η6-p-cymene)Cl2​(4-Py-HexOH)]

Ruthenium(II) arene complexes are highly sought after for their anticancer properties and catalytic transfer hydrogenation capabilities.

Reagents & Causality:

  • Precursor: [Ru(η6-p-cymene)Cl2​]2​ (The chloride-bridged dimer is easily cleaved by N-donor ligands, driven by the thermodynamic stability of the resulting pseudo-octahedral monomer).

  • Solvent: Dichloromethane (DCM) / Methanol (9:1 v/v). The slight polarity of methanol aids in solubilizing the intermediate species without causing unwanted solvolysis of the Ru-Cl bonds.

Step-by-Step Methodology:

  • Initiation: Suspend 0.5 mmol of [Ru(η6-p-cymene)Cl2​]2​ in 15 mL of the DCM/MeOH solvent mixture under an inert argon atmosphere.

  • Ligand Addition: Dissolve 1.05 mmol of 4-pyridinehexanol in 5 mL of DCM. Add this dropwise to the ruthenium suspension over 10 minutes. Causality: A slight excess (0.05 mmol) ensures complete dimer cleavage, while dropwise addition prevents localized supersaturation and potential ligand scrambling.

  • Reaction: Stir the mixture at room temperature ( 20−25∘C ) for 4 hours. Causality: Heating is deliberately avoided. Dimer cleavage by pyridine is thermodynamically highly favorable and kinetically fast at room temperature; avoiding heat prevents the terminal -OH from participating in unwanted side reactions.

  • Validation Checkpoint: Remove a 50 µL aliquot, evaporate the solvent, and record a rapid 1H NMR in CDCl3​ . The disappearance of the characteristic p-cymene doublet at 5.8 ppm (free dimer) and the emergence of a shifted doublet at ~5.4 ppm confirms complete dimer cleavage. If the 5.8 ppm peak persists, continue stirring for 1 hour.

  • Isolation: Concentrate the solution in vacuo to ~3 mL. Add 20 mL of cold diethyl ether to precipitate the complex. Filter, wash with cold ether ( 2×5 mL ), and dry under vacuum.

Protocol B: Synthesis of Square Planar cis- [PtCl2​(4-Py-HexOH)2​]

Platinum(II) complexes with pyridine derivatives are foundational in developing next-generation DNA-crosslinking agents with reduced nephrotoxicity compared to cisplatin.

Reagents & Causality:

  • Precursor: Potassium tetrachloroplatinate(II) ( K2​PtCl4​ ).

  • Trans-Effect Control: The synthesis yields the cis isomer because the chloride ligands possess a stronger trans-effect than the incoming pyridine ligands. The first pyridine substitutes a chloride to form [PtCl3​(4-Py-HexOH)]− . The second pyridine is directed cis to the first, as the remaining chlorides labilize the position trans to themselves.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of K2​PtCl4​ in 10 mL of deionized water. Filter any insoluble black Pt(0) impurities through a 0.22 µm syringe filter.

  • Ligand Addition: Dissolve 2.1 mmol of 4-pyridinehexanol in 5 mL of Dimethylformamide (DMF). Add this to the aqueous platinum solution.

  • Reaction: Protect from light and stir at 60∘C for 24 hours. Causality: Pt(II) ligand substitution is kinetically sluggish. Controlled heating overcomes the activation energy barrier without causing isomerization to the thermodynamically more stable trans isomer, which requires much higher temperatures or catalytic intervention.

  • Validation Checkpoint: Monitor the reaction via TLC (Silica gel, DCM:MeOH 9:1). The free ligand will elute, while the highly polar Pt(II) complex will remain near the baseline. A distinct color change from dark red ( PtCl42−​ ) to pale yellow confirms the progression of the substitution.

  • Isolation: Cool the mixture to 4∘C overnight. Filter the resulting pale yellow microcrystalline precipitate. Wash sequentially with cold water, ethanol, and diethyl ether to remove unreacted ligand and DMF.

Analytical Characterization & Validation Data

To establish trustworthiness, the synthesized complexes must be rigorously characterized. The 6-carbon chain ensures that the terminal hydroxyl group remains uncoordinated, which is easily verified via Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR).

Table 1: Diagnostic Spectroscopic Signatures for 4-Pyridinehexanol Complexation

Analytical ModalityTarget Nucleus / BondFree Ligand (Expected)Coordinated Complex (Expected)Mechanistic Causality / Interpretation
1H NMR Pyridine α -protons ( Hortho​ )~8.50 ppm (doublet)~8.80 – 9.20 ppm (doublet)Strong deshielding due to σ -electron donation from the nitrogen lone pair to the electropositive metal center.
1H NMR Terminal −CH2​OH protons~3.65 ppm (triplet)~3.65 ppm (triplet)Lack of chemical shift confirms the terminal hydroxyl group is not coordinated to the metal.
IR Spectroscopy O–H Stretch~3300 cm−1 (broad)~3300 cm−1 (broad)Retention of the broad O-H stretch confirms the absence of alkoxide formation or M-O bonding[4].
IR Spectroscopy C=N (Pyridine ring) Stretch~1590 cm−1 ~1610 cm−1 Kinematic coupling and stiffening of the ring upon metal-nitrogen bond formation.

Application Notes: Intracellular Pathways of Metallodrugs

When 4-pyridinehexanol is utilized in metallodrug design, the resulting complexes exhibit a distinct pharmacological profile. The lipophilic hexyl chain optimizes the partition coefficient (LogP), allowing the complex to passively diffuse across the phospholipid bilayer. Once inside the cell, the lower intracellular chloride concentration triggers the aquation (hydrolysis) of the M-Cl bonds, activating the metal center for target binding (e.g., DNA crosslinking or mitochondrial ROS generation).

Mechanism Complex Ru/Pt-4-Py-HexOH Metallodrug Uptake Cellular Internalization (Lipid Bilayer) Complex->Uptake Facilitated by hexyl chain (Optimal LogP) Hydrolysis Aquation / Activation (Cl- loss) Uptake->Hydrolysis Intracellular low[Cl-] Binding Target Binding (DNA/Proteins) Hydrolysis->Binding Covalent adduct formation Apop Apoptosis Binding->Apop Cell cycle arrest

Intracellular activation pathway of Ru(II)/Pt(II)-4-pyridinehexanol metallodrugs.

Furthermore, the terminal hydroxyl group can be esterified post-complexation with targeting vectors, such as RGD peptides for integrin targeting, transforming a broad-spectrum cytotoxic agent into a precision oncology tool.

References

  • EvitaChem Product Catalog: 4-Pyridinehexanol. EvitaChem.
  • Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.
  • Transition metal pyridine complexes. Wikipedia.
  • Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. PubMed (Elsevier).
  • Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Frontiers in Chemistry.
  • Ruthenium carbonyl complexes with pyridine-alkoxide ligands: synthesis, characterization and catalytic application in dehydrogenative oxidation of alcohols. New Journal of Chemistry (RSC Publishing).

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 4-Pyridinehexanol Derivatives

Introduction: The Significance of Piperidine Scaffolds and the Challenges of Pyridine Reduction The piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of a vast number of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Piperidine Scaffolds and the Challenges of Pyridine Reduction

The piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of a vast number of pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence in numerous FDA-approved drugs underscores its importance in the development of new therapeutic agents.[1] The most direct and atom-economical route to these valuable saturated heterocycles is the catalytic hydrogenation of their aromatic pyridine precursors.[1] This transformation, while conceptually simple, is fraught with challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, often requiring high hydrogen pressures and elevated temperatures.[1] Furthermore, the Lewis basic nitrogen atom present in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[1][3] For substituted pyridines, such as 4-pyridinehexanol and its derivatives, the paramount challenge lies in achieving high chemoselectivity—the selective reduction of the pyridine ring without affecting other sensitive functional groups, like the hydroxyl group.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on various catalytic reduction protocols for 4-pyridinehexanol derivatives. We will delve into the nuances of different catalytic systems, offering detailed, step-by-step methodologies and explaining the rationale behind experimental choices to ensure both success and safety in the laboratory.

Catalytic Systems for the Reduction of Pyridine Derivatives

The hydrogenation of pyridines can be broadly categorized into heterogeneous and homogeneous catalysis, with emerging applications of electrocatalytic methods. The choice of catalyst is contingent on the specific substrate, the desired selectivity, and the available laboratory infrastructure.

Heterogeneous Catalysis: The Workhorse of Pyridine Reduction

Heterogeneous catalysts are extensively used, particularly in industrial settings, due to their operational simplicity, ease of separation from the reaction mixture, and potential for recycling.[1][5]

1. Platinum(IV) Oxide (PtO₂ - Adams' Catalyst): A Versatile and Effective Choice

Platinum(IV) oxide is a highly effective and versatile catalyst for the hydrogenation of a wide array of substituted pyridines.[4][5][6] It often requires acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards reduction and mitigating catalyst poisoning.[3][7]

Protocol 1: General Procedure for PtO₂-Catalyzed Hydrogenation of 4-Pyridinehexanol Derivatives

Materials:

  • 4-Pyridinehexanol derivative

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (solvent)

  • High-pressure reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Standard work-up and purification reagents (e.g., saturated NaHCO₃ solution, ethyl acetate, anhydrous Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the 4-pyridinehexanol derivative (e.g., 1.0 g) in glacial acetic acid (e.g., 10-20 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere if possible.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to 50-70 bar.[4][6][8]

    • Stir the reaction mixture vigorously at room temperature for 6-8 hours.[6]

  • Work-up:

    • After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-piperidinehexanol derivative.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation under reduced pressure, if necessary.

2. Rhodium-Based Catalysts: Mild Conditions and Broad Substrate Scope

Rhodium catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), have emerged as powerful tools for the hydrogenation of functionalized pyridines under milder conditions.[2][9] Rh₂O₃, in particular, has shown remarkable activity for the reduction of unprotected pyridines, tolerating a variety of functional groups including alcohols.[9]

Protocol 2: Rhodium(III) Oxide Catalyzed Hydrogenation of 4-Pyridinehexanol Derivatives

Materials:

  • 4-Pyridinehexanol derivative

  • Rhodium(III) oxide (Rh₂O₃) (0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (solvent)

  • Autoclave or high-pressure reactor

  • Hydrogen gas (high purity)

  • Standard work-up and purification reagents

Procedure:

  • Reactor Setup: To a glass vial equipped with a stirrer bar, add the 4-pyridinehexanol derivative (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).[9]

  • Solvent Addition: Degas the vial and add trifluoroethanol (TFE, 1 mL).[9]

  • Reaction Execution:

    • Briefly flush the vial with nitrogen.

    • Place the vial in an autoclave and purge with hydrogen gas.

    • Pressurize the autoclave with hydrogen to 5 bar.[9]

    • Heat the reaction to 40°C and stir for 16 hours.[9]

  • Work-up:

    • After cooling to room temperature, carefully release the pressure.

    • The reaction mixture can be analyzed directly by NMR with an internal standard to determine the yield. For isolation, the solvent can be removed under reduced pressure, and the residue can be purified.

Homogeneous Catalysis: High Selectivity and Mechanistic Understanding

Homogeneous catalysts offer the advantage of high selectivity and are often more amenable to mechanistic studies. Iridium and rhodium complexes have shown significant promise in the hydrogenation of pyridines, including ionic hydrogenation pathways.[10][11]

Iridium(III)-Catalyzed Ionic Hydrogenation

A robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, which is tolerant of highly reduction-sensitive functional groups.[10][12] This method provides access to a broad range of multi-substituted piperidines in high yields.[10][12]

Protocol 3: Conceptual Workflow for Iridium-Catalyzed Ionic Hydrogenation

While a specific protocol for 4-pyridinehexanol is not detailed in the initial search, a general workflow can be conceptualized based on the principles of iridium-catalyzed ionic hydrogenation. This typically involves an iridium catalyst, a hydride source (like a silane or H₂), and often an activator or co-catalyst. The reaction proceeds through the formation of a pyridinium ion, which is more susceptible to reduction.

Key Considerations for Homogeneous Catalysis:

  • Catalyst Loading: Homogeneous catalysts are typically used at much lower loadings (e.g., 0.005 mol%) compared to their heterogeneous counterparts.[11]

  • Ligand Design: The choice of ligand coordinated to the metal center is crucial for achieving high activity and selectivity.

  • Product Isolation: Separation of the product from the catalyst can be more challenging than with heterogeneous systems and may require techniques like column chromatography or extraction.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the reduction of pyridine derivatives.

CatalystSubstrate TypePressure (bar)Temperature (°C)SolventTypical YieldKey AdvantagesReference
PtO₂ Substituted Pyridines50-70Room Temp.Glacial Acetic AcidGood to ExcellentVersatile, effective for many derivatives[4][6][8]
Rh₂O₃ Functionalized Pyridines540TFEHighMild conditions, broad functional group tolerance[9]
[Cp*RhCl₂]₂ Quaternary Pyridinium SaltsN/A (Transfer)40HCOOH-Et₃NHighHighly chemoselective, low catalyst loading[11]
Iridium(III) Complexes Functionalized PyridinesN/A (Ionic)VariesVariesHighTolerant of sensitive groups, scalable[10][12]
Ru@TiO₂ Multi-substituted Pyridines3080Water>80%Diastereoselective (cis), reusable catalyst[13][14]

Experimental Workflows and Mechanistic Insights

To provide a clearer understanding of the experimental processes and the underlying chemical transformations, the following diagrams illustrate a general workflow for heterogeneous catalytic hydrogenation and a simplified mechanistic pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_node Dissolve 4-pyridinehexanol derivative in solvent cat_add Add catalyst (e.g., PtO₂) prep_node->cat_add reactor Seal in high-pressure reactor cat_add->reactor purge Purge with inert gas reactor->purge pressurize Pressurize with H₂ purge->pressurize react Stir at specified temperature and time pressurize->react vent Vent H₂ react->vent filter Filter catalyst vent->filter neutralize Neutralize and extract filter->neutralize purify Purify product neutralize->purify

Caption: General workflow for heterogeneous catalytic hydrogenation.

reaction_pathway cluster_pyridine Pyridine Ring cluster_intermediates Reduction Intermediates cluster_piperidine Final Product pyridine Pyridine Derivative dihydropyridine Dihydropyridine pyridine->dihydropyridine + H₂ tetrahydropyridine Tetrahydropyridine dihydropyridine->tetrahydropyridine + H₂ piperidine Piperidine Derivative tetrahydropyridine->piperidine + H₂

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in 4-Pyridinehexanol LC-MS Workflows

Welcome to the Advanced Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is specifically engineered for researchers and drug development professionals dealing with the quantificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is specifically engineered for researchers and drug development professionals dealing with the quantification and characterization of 4-pyridinehexanol (Exact Mass: ~179.13 Da; ESI+ [M+H]+ : m/z 180.14).

Due to the basicity of the pyridine ring and the polarity of the hexanol chain, this compound is highly susceptible to ion suppression, secondary chromatographic interactions, and elevated background noise. This guide provides field-proven, self-validating methodologies to isolate and eliminate these issues.

Part 1: Diagnostic Logic & Workflow

Before altering MS parameters or replacing columns, you must establish the causality of the noise. Noise is a measure of the statistical fluctuation of the background level, and identifying its origin requires decoupling the LC system from the MS detector[1].

DiagnosticTree Start High Background Noise in 4-Pyridinehexanol MS Isolate Isolate Source: Bypass LC Column Start->Isolate CheckMS Noise Persists? (MS Source Issue) Isolate->CheckMS Yes CheckLC Noise Drops? (LC/Column Issue) Isolate->CheckLC No CleanSource Clean ESI Source & Bake Out Quadrupoles CheckMS->CleanSource FlushLC Flush LC Flow Path & Check Mobile Phase CheckLC->FlushLC

Diagnostic decision tree for isolating LC-MS background noise sources.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my baseline constantly elevated when analyzing 4-pyridinehexanol in ESI+ mode?

A1: The causality lies in the high proton affinity of the pyridine nitrogen. In positive Electrospray Ionization (ESI+), 4-pyridinehexanol readily accepts a proton to form [M+H]+ . However, this high affinity means it directly competes with ubiquitous basic environmental contaminants (e.g., ammonia, plasticizers, and polyethylene glycol) for available protons in the Taylor cone. Furthermore, interactions between ionized pyridine analytes, their neutral forms, and ambient water create dynamic ion/molecule chemistry that elevates background noise and causes non-linear responses, as detailed in[2].

Q2: How do I definitively differentiate between LC-induced noise and MS-induced noise?

A2: You must execute the Zero-Volume Union Test . Disconnect the LC column and replace it with a zero-volume union. Infuse a clean, MS-grade solvent directly into the source. According to[1], if the noise drops immediately, the issue is chromatographic (e.g., column bleed or active-site tailing). If the noise persists, the contamination is localized within the MS source (e.g., contaminated capillary, dirty skimmer cones, or impure desolvation gas).

Q3: I am seeing severe peak tailing along with a noisy baseline. Are these connected?

A3: Yes. At typical acidic mobile phase pH (e.g., 0.1% formic acid, pH ~2.7), 4-pyridinehexanol is fully protonated. If your silica stationary phase has unendcapped, residual silanols ( Si−O− ), the protonated pyridine undergoes strong secondary ion-exchange interactions. This causes the analyte to continuously "bleed" off the column long after the main peak has eluted. This continuous bleed masquerades as a persistently elevated, noisy baseline.

Q4: How can I adjust my source parameters to reduce this noise?

A4: The easiest and most effective way to improve sensitivity is through the optimization of ionization source conditions[3]. For 4-pyridinehexanol, increase the desolvation gas temperature and flow rate to ensure complete droplet evaporation. Incomplete desolvation allows solvent clusters to enter the mass analyzer, drastically increasing low-mass background noise.

Part 3: Quantitative Data & Contaminant Signatures

To effectively troubleshoot, you must identify the chemical signature of the noise. Compare your background spectra against this quantitative matrix:

Contaminant SourceCharacteristic m/z (ESI+)Impact on 4-PyridinehexanolMitigation Strategy
Polyethylene Glycol (PEG) 44n + 62 (e.g., 238, 282)Competes for protons; severe ion suppression.Flush system with 50:50 MeOH:H₂O; eliminate plastic vials/tubing.
Phthalates (Plasticizers) 149.0, 391.2Elevates baseline; isobaric interference.Use strictly MS-grade solvents; replace degraded PTFE seals.
Residual Silanol Bleed Broad baseline elevationAnalyte tailing masquerades as continuous noise.Switch to highly endcapped C18 or superficially porous particles.
Ambient Water/Ammonia 18.0 ( NH4+​ )Alters ion/molecule chemistry in the source[2].Optimize desolvation gas temperature; bake out source.

Part 4: Mechanistic Pathway of Ion Suppression

Understanding where the noise enters the system is critical for preventing it. The diagram below illustrates the ESI+ ionization pathway and the exact phase where background contaminants suppress the 4-pyridinehexanol signal.

Mechanism Eluent LC Eluent (4-Pyridinehexanol) Droplet Taylor Cone & Charged Droplets Eluent->Droplet Desolvation Desolvation Gas (Heat & N2) Droplet->Desolvation Protonation Protonation [M+H]+ m/z 180.1 Desolvation->Protonation Competition Background Contaminants (PEG, Amines) Competition->Protonation Ion Suppression & Proton Competition Detector MS Detector (Signal vs Noise) Protonation->Detector

ESI+ ionization pathway of 4-pyridinehexanol illustrating proton competition.

Part 5: Self-Validating Experimental Protocol

Do not rely on trial and error. Execute this self-validating protocol to systematically eradicate background noise and restore the Signal-to-Noise (S/N) ratio.

Step 1: LC System Purge (Bypassing Column)
  • Remove the analytical column and install a zero-volume stainless steel union.

  • Prepare a wash solvent of 50% MS-grade Methanol / 50% MS-grade Water with 0.1% Formic Acid.

  • Flush the LC lines, autosampler, and injection valve at 0.5 mL/min for 30 minutes. Causality: This removes highly retained lipophilic contaminants and PEG from the tubing without precipitating buffers.

Step 2: MS Source Decontamination
  • Vent the mass spectrometer and allow the source to cool.

  • Remove the ESI probe, skimmer cone, and capillary.

  • Sonicate the metal components in 50:50 Methanol:Water for 15 minutes, followed by 100% Isopropanol for 10 minutes.

  • Wipe the corona needle and surrounding insulators with a lint-free cloth dampened with Isopropanol. Causality: Physical removal of baked-on neutral pyridine aggregates and salts prevents secondary gas-phase reactions[3].

Step 3: Column Passivation & Equilibration
  • Reinstall a highly endcapped, low-silanol activity C18 column.

  • Condition the column with 100% organic mobile phase (Acetonitrile) for 20 column volumes (CV) to elute manufacturing residues.

  • Equilibrate with your starting gradient conditions (e.g., 95% Aqueous / 5% Organic with 0.1% Formic Acid) for 15 CV.

Step 4: System Validation (The Self-Validating Step)
  • Run a Blank Gradient Injection (injecting only mobile phase).

  • Monitor the Extracted Ion Chromatogram (EIC) at m/z 180.14.

  • Validation Gate: The peak-to-peak noise in the blank must be mathematically calculated. If the background noise exceeds 103 counts per second (cps) on a standard triple quadrupole, return to Step 1. Do not inject the 4-pyridinehexanol sample until the blank baseline is statistically flat[1].

References

  • Title: Signal, Noise, and Detection Limits in Mass Spectrometry Source: Agilent Technologies URL: [Link]

  • Title: Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers Source: PubMed (National Institutes of Health) / Journal of Breath Research URL: [Link]

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Ligand Binding Affinity of 4-Pyridinehexanol and 4-Pyridinepropanol

A Theoretical and Practical Framework for Researchers in Drug Discovery In the landscape of drug discovery and molecular pharmacology, understanding the nuances of ligand-receptor interactions is paramount. The affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

A Theoretical and Practical Framework for Researchers in Drug Discovery

In the landscape of drug discovery and molecular pharmacology, understanding the nuances of ligand-receptor interactions is paramount. The affinity with which a ligand binds to its target is a critical determinant of its potency and potential therapeutic efficacy. This guide provides an in-depth comparison of two structurally related pyridine-based ligands: 4-pyridinehexanol and 4-pyridinepropanol. In the absence of direct comparative experimental data in the public domain, this document serves as a predictive guide based on fundamental principles of medicinal chemistry and structure-activity relationships (SAR). We will delve into the physicochemical properties of these molecules, hypothesize how their structural differences may influence binding affinity, and provide a detailed experimental protocol for researchers to empirically determine these values.

Introduction: The Significance of Alkyl Chain Length in Ligand Design

The pyridine moiety is a common scaffold in medicinal chemistry, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1][2] When appended with alkyl alcohol chains of varying lengths, as in 4-pyridinepropanol and 4-pyridinehexanol, the overall physicochemical profile of the molecule is altered. This, in turn, can have a profound impact on its interaction with a biological target. The length of the alkyl chain can influence several key parameters that govern binding affinity, such as hydrophobicity, conformational flexibility, and the potential for specific van der Waals contacts within the binding pocket.[3]

This guide will explore the predicted differences in the ligand binding characteristics of 4-pyridinehexanol and 4-pyridinepropanol, providing a foundational understanding for researchers designing and screening compound libraries.

Molecular Structures and Physicochemical Properties: A Comparative Analysis

The fundamental difference between 4-pyridinehexanol and 4-pyridinepropanol lies in the length of the alkyl chain connecting the pyridine ring to the terminal hydroxyl group. 4-Pyridinehexanol possesses a six-carbon chain, while 4-pyridinepropanol has a three-carbon chain. This seemingly simple variation has significant implications for their physicochemical properties.

G 4-pyridinepropanol 4-pyridinehexanol 4-pyridinepropanol->4-pyridinehexanol Structural Comparison

Figure 1: Chemical structures of 4-pyridinepropanol and 4-pyridinehexanol.

A comparative summary of their key physicochemical properties is presented below. Note that while experimental data for 4-pyridinepropanol is available, the properties for 4-pyridinehexanol are largely predicted due to a lack of published experimental values.

Property4-Pyridinepropanol4-PyridinehexanolSource
Molecular Formula C₈H₁₁NOC₁₁H₁₇NO[4][5]
Molecular Weight ( g/mol ) 137.18179.26[4][5]
XLogP3 (Predicted) 0.62.2 (Predicted)[4]
Hydrogen Bond Donors 11[6]
Hydrogen Bond Acceptors 22[6]
Rotatable Bond Count 36[6]

Table 1: Comparative Physicochemical Properties of 4-Pyridinepropanol and 4-Pyridinehexanol.

Structure-Activity Relationship (SAR) Insights: Predicting Binding Affinity

Based on the differing physicochemical properties, we can formulate hypotheses regarding the potential binding affinities of these two ligands.

The Role of Hydrophobicity (LogP)

The predicted octanol-water partition coefficient (XLogP3) of 4-pyridinehexanol is significantly higher than that of 4-pyridinepropanol, indicating greater lipophilicity.[4] In the context of ligand-receptor binding, this increased hydrophobicity can have a dual effect. If the target binding pocket is predominantly hydrophobic, the longer alkyl chain of 4-pyridinehexanol could form more extensive and favorable hydrophobic interactions, leading to a higher binding affinity.[7][8] Conversely, if the binding site is more polar, the increased desolvation penalty for the more hydrophobic ligand could result in a weaker binding affinity. The interplay between ligand and binding site hydrophobicity is a critical factor in determining the overall binding free energy.[7]

Studies on the binding of imidazolium-based ionic liquids to bovine serum albumin have shown that longer alkyl chains lead to stronger binding interactions, primarily driven by hydrophobic forces.[9] This provides an empirical basis for the principle that increasing alkyl chain length can enhance binding to proteins with accessible hydrophobic regions.

Conformational Flexibility and Entropy

With six rotatable bonds compared to three in 4-pyridinepropanol, 4-pyridinehexanol possesses greater conformational flexibility.[6] This increased flexibility allows the molecule to adopt a wider range of conformations, potentially enabling a more optimal fit within a complex binding site.[10] However, this comes at an entropic cost. Upon binding, the more flexible molecule will experience a greater loss of conformational entropy, which can be energetically unfavorable and thus reduce the overall binding affinity.[11][12] The final binding affinity will be a balance between the favorable enthalpic gains from a better fit and the unfavorable entropic loss due to restricted motion.[11]

Alkyl Chain Length and Binding Pocket Occupancy

The optimal length of an alkyl chain for receptor binding is highly dependent on the specific topology of the binding pocket. A study on cannabimimetic indoles demonstrated that high-affinity binding to both CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain.[13] A further increase to a seven-carbon chain resulted in a dramatic decrease in binding affinity, suggesting that the longer chain extended beyond the optimal binding region and may have induced steric clashes.[13] This highlights that a longer alkyl chain does not invariably lead to higher affinity; there is often an optimal length for a given receptor.

Experimental Determination of Binding Affinity: A Practical Guide

To empirically validate the theoretical comparisons made above, direct measurement of the binding affinities of 4-pyridinehexanol and 4-pyridinepropanol to a specific target is necessary. Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique for the direct measurement of binding affinity and thermodynamics.[14][15]

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration and Data Acquisition cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution in Degassed Buffer Load_Cell Load Protein into Sample Cell Protein_Prep->Load_Cell Ligand_Prep Prepare Ligand Solution in the Same Degassed Buffer Load_Syringe Load Ligand into Syringe Ligand_Prep->Load_Syringe Equilibrate Equilibrate to Experimental Temperature Load_Cell->Equilibrate Load_Syringe->Equilibrate Inject Inject Small Aliquots of Ligand into Sample Cell Equilibrate->Inject Measure_Heat Measure Heat Change After Each Injection Inject->Measure_Heat Generate_Isotherm Plot Heat Change vs. Molar Ratio Measure_Heat->Generate_Isotherm Fit_Data Fit Isotherm to a Binding Model Generate_Isotherm->Fit_Data Determine_Parameters Determine Kd, ΔH, and Stoichiometry (n) Fit_Data->Determine_Parameters

Figure 2: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Detailed Protocol for Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the binding affinity of small molecules like 4-pyridinehexanol and 4-pyridinepropanol to a purified protein target.

I. Materials and Reagents:

  • Purified target protein (concentration accurately determined, >95% purity)

  • 4-pyridinehexanol and 4-pyridinepropanol (high purity)

  • Appropriate buffer (e.g., PBS or HEPES, pH 7.4), filtered and degassed

  • Isothermal Titration Calorimeter

  • High-precision balance and volumetric flasks

II. Sample Preparation:

  • Buffer Preparation: Prepare a sufficient quantity of the chosen buffer. It is critical that the exact same buffer is used for dissolving both the protein and the ligands to avoid artifacts from buffer mismatch. Degas the buffer thoroughly for at least one hour before use.[16]

  • Protein Solution: Prepare the protein solution in the degassed buffer to a final concentration that is typically 10-30 times the expected dissociation constant (Kd).[16] If the Kd is unknown, a starting concentration of 10-50 µM can be used. Accurately determine the final protein concentration (e.g., by measuring A280).

  • Ligand Solutions: Prepare stock solutions of 4-pyridinehexanol and 4-pyridinepropanol in the same degassed buffer. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell to ensure saturation is reached.[16]

III. ITC Experiment Setup:

  • Instrument Cleaning: Thoroughly clean the sample cell and the injection syringe with detergent and water, followed by extensive rinsing with the experimental buffer.

  • Instrument Equilibration: Set the experimental temperature (e.g., 25 °C) and allow the instrument to equilibrate.[17]

  • Loading the Sample Cell: Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles. A typical cell volume is around 200-300 µL.

  • Loading the Syringe: Load the ligand solution into the injection syringe, again ensuring no air bubbles are present.

IV. Titration and Data Collection:

  • Experimental Parameters: Set up the titration parameters in the instrument software. This includes the number of injections (e.g., 20-30), the volume of each injection (e.g., 1-2 µL for the initial injections and 2-5 µL for subsequent injections), the spacing between injections (to allow for return to baseline), and the stirring speed.[17]

  • Initiate the Titration: Start the experiment. The instrument will make a series of injections of the ligand into the protein solution, and the heat change associated with each injection is measured.

V. Data Analysis:

  • Integration of Peaks: The raw data (power vs. time) is integrated to determine the heat change for each injection.

  • Generation of Binding Isotherm: A plot of the heat change per mole of injectant versus the molar ratio of ligand to protein is generated.

  • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This fitting procedure will yield the thermodynamic parameters of the interaction: the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated, the binding enthalpy (ΔH), and the stoichiometry of binding (n).[18]

Conclusion

While direct experimental evidence is currently lacking, a comparative analysis of the physicochemical properties of 4-pyridinehexanol and 4-pyridinepropanol allows for informed predictions regarding their relative binding affinities. The longer, more lipophilic, and more flexible alkyl chain of 4-pyridinehexanol is expected to confer distinct binding characteristics compared to the shorter chain of 4-pyridinepropanol. The ultimate binding affinity will be a delicate balance between enhanced hydrophobic interactions and the entropic penalty of restricting a more flexible molecule. This guide provides a theoretical framework for understanding these potential differences and a practical, detailed protocol for their empirical determination using Isothermal Titration Calorimetry. The principles and methodologies outlined herein are intended to empower researchers in their efforts to design and characterize novel ligands with desired biological activities.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
  • Freire, E. (1998). Isothermal titration calorimetry: a new technology for assaying biological activity. Bio/technology, 16(13), 1334-1335.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry? Journal of the American Chemical Society, 125(48), 14859-14866.
  • Huffman, J. W., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and Alcohol Dependence, 60(2), 133-140.
  • Velazquez-Campoy, A., Leavitt, S., & Freire, E. (2004). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in molecular biology, 261, 35-54.
  • PubChem. (n.d.). 4-Pyridinepropanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinehexanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinepropanol. Retrieved from [Link]

  • Salentin, S., et al. (2020). Combinatorial Effect of Ligand and Ligand-Binding Site Hydrophobicities on Binding Affinity.
  • Amaro, R. E., & Li, W. W. (2010). Exploring the Role of Receptor Flexibility in Structure-Based Drug Discovery. Current topics in medicinal chemistry, 10(1), 2-13.
  • LookChem. (n.d.). 4-Pyridinepropanol. Retrieved from [Link]

  • Breiten, B., et al. (2013). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. International journal of molecular sciences, 14(5), 10165-10178.
  • LookChem. (n.d.). 4-Pyridinepropanol. Retrieved from [Link]

  • Gohlke, H., & Klebe, G. (2002). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In Drug-likeness and Drug Design.
  • PubChem. (n.d.). 4-Pyridinepropanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-pyridinepropanol (C8H11NO). Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinepropanol. Retrieved from [Link]

  • EPA. (n.d.). 4-Pyridinepropanol - Substance Details. Retrieved from [Link]

  • PatSnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

  • ResearchGate. (2020, May 8). How significant are hydrophobic interactions in protein-ligand complexes? Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. Retrieved from [Link]

  • bioRxiv. (2020, April 7). Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ-opioid, and. Retrieved from [Link]

  • PatSnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

  • PubMed. (2025, August 15). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Three new copper(II) halides with simple pyridine alcohols. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Pyridinemethanol (CAS 586-95-8) - Chemical & Physical Properties. Retrieved from [Link]

  • PubMed. (n.d.). The effects of heme pocket hydrophobicity on the ligand binding dynamics in myoglobin as studied with leucine 29 mutants. Retrieved from [Link]

  • LookChem. (n.d.). 4-Pyridinepropanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridineethanol. Retrieved from [Link]

  • The University of Chicago. (2007, November 6). The modulation of hydrophobicity in protein-ligand interactions. Retrieved from [Link]

  • PubMed. (2001, March 12). Influence of chain length and N-alkylation on the selective serotonin receptor ligand 9-(aminomethyl)-9,10-dihydroanthracene. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. Retrieved from [Link]

  • Duke Computer Science. (n.d.). Receptor Flexibility in de Novo Ligand Design and Docking. Retrieved from [Link]

  • PubMed. (n.d.). Conformational flexibility and receptor interaction. Retrieved from [Link]

  • Molecules. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2024, July 11). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, November 26). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Effect of alkyl chain length on self-preorganization of artificial nucleobase receptors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]2]([Link])

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Comparative

A Comparative Guide to the Synthesis of 4-Pyridinehexanol: Navigating the Challenges of Reproducibility

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-pyridinehexanol, a valuable building block in pharmaceutical and materials science, presents a compelling case study in the challenges of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-pyridinehexanol, a valuable building block in pharmaceutical and materials science, presents a compelling case study in the challenges of achieving inter-laboratory reproducibility. While seemingly straightforward, the inherent reactivity of the pyridine nucleus and the nature of the chemical transformations involved can lead to significant variations in yield and purity. This guide provides an in-depth comparison of two common synthetic strategies, highlighting the critical parameters that influence their success and offering insights to enhance reproducibility.

Introduction: The "Pyridine Problem" in Synthesis

The pyridine ring is a ubiquitous motif in a vast array of functional molecules. However, its unique electronic properties—an electron-deficient aromatic system with a Lewis basic nitrogen atom—can complicate synthetic transformations. This "pyridine problem" often manifests as catalyst inhibition, undesired side reactions, and difficulties in purification, all of which can contribute to poor reproducibility of synthetic protocols. This guide will dissect two distinct and plausible routes to 4-pyridinehexanol, a Grignard-based approach and a palladium-catalyzed cross-coupling reaction, to illuminate the key variables that researchers must control to achieve consistent results.

Protocol 1: The Grignard-Based Approach

The addition of an organomagnesium halide (Grignard reagent) to an electrophile is a classic and powerful method for carbon-carbon bond formation.[1][2] In the context of 4-pyridinehexanol synthesis, this can be approached in two primary ways: reacting a 4-pyridyl Grignard reagent with a 6-carbon electrophile, or reacting a Grignard reagent derived from a 6-carbon halo-alcohol with a 4-substituted pyridine. The latter is often preferred to avoid issues with the stability of the 4-pyridyl Grignard reagent.

Experimental Workflow: Grignard-Based Synthesis

cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Work-up and Deprotection A Activate Mg turnings (e.g., with I2) B Add 6-bromo-1-(tert-butyldimethylsilyloxy)hexane in anhydrous THF A->B C Initiate and maintain reflux B->C D Add 4-chloropyridine to Grignard reagent C->D E Reaction at reflux D->E F Quench with aq. NH4Cl E->F G Extract with Et2O F->G H Deprotection with TBAF G->H I Purification by column chromatography H->I J J I->J 4-Pyridinehexanol cluster_0 Organoboron Reagent Synthesis cluster_1 Suzuki Coupling cluster_2 Work-up and Deprotection A Hydroboration of 6-(tert-butyldimethylsilyloxy)-1-hexene with 9-BBN B Reaction in anhydrous THF A->B C Combine organoboron reagent, 4-bromopyridine, Pd catalyst, and base in a solvent mixture B->C D Heat to reflux under inert atmosphere C->D E Quench and extract with ethyl acetate D->E F Deprotection with TBAF E->F G Purification by column chromatography F->G H H G->H 4-Pyridinehexanol

Sources

Validation

Introduction: The Strategic Role of Pyridine-Based Ligands in Modern Catalysis

An In-Depth Guide to Benchmarking the Efficacy of 4-Pyridinehexanol in Catalytic Assays In the landscape of synthetic chemistry, catalysis stands as a pillar of efficiency, enabling the construction of complex molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking the Efficacy of 4-Pyridinehexanol in Catalytic Assays

In the landscape of synthetic chemistry, catalysis stands as a pillar of efficiency, enabling the construction of complex molecular architectures with precision and economy. Within the vast arsenal of catalytic tools, transition metal complexes are preeminent, and their reactivity is profoundly influenced by the ligands that constitute their coordination sphere. Pyridine-based ligands are particularly noteworthy for their modularity, electronic tunability, and robust coordination chemistry.[1][2]

This guide focuses on a specific, yet illustrative, member of this family: 4-pyridinehexanol . This molecule presents a compelling case study, featuring a pyridine "head" for metal coordination and a hexanol "tail." This tail can influence properties such as solubility, catalyst stability, or even participate in secondary interactions. For researchers in materials science and drug development, understanding how to rigorously evaluate such a novel ligand is a critical skill.

Here, we present a comprehensive framework for benchmarking the efficacy of 4-pyridinehexanol. We will move beyond a simple recitation of protocols to explain the causality behind experimental design, ensuring a self-validating and robust evaluation. We will situate 4-pyridinehexanol within a comparative context, benchmarking it against established pyridine ligands in two vital catalytic transformations: the Suzuki-Miyaura cross-coupling and a representative alcohol oxidation.

Section 1: Foundational Principles of Ligand-Modulated Catalysis

The efficacy of a catalyst is not an intrinsic property of the metal alone but a synergistic function of the metal-ligand combination. In pyridine-based systems, the substituent at the 4-position is paramount as it directly modulates the electronic properties of the nitrogen donor atom without introducing steric hindrance adjacent to the coordination site.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or amino groups increase the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger coordination and stabilization of higher oxidation state metal intermediates. For instance, in some palladium-catalyzed reactions, a more electron-rich metal center can facilitate the crucial oxidative addition step.[3]

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano or acyl groups decrease the electron density on the nitrogen. This can increase the electrophilicity of the coordinated metal center, which may accelerate other steps in the catalytic cycle, such as reductive elimination or make the metal more susceptible to nucleophilic attack.[4][5]

4-Pyridinehexanol, with its alkyl chain, is expected to be a mild electron-donating ligand, similar in electronic nature to other 4-alkylpyridines. The terminal hydroxyl group, however, introduces a hydrophilic element that can alter solubility in polar solvents or potentially act as a hydrogen-bond donor, influencing the catalyst's microenvironment.

Section 2: Defining and Measuring Catalyst Performance

To objectively compare catalysts, we must rely on standardized performance metrics. These quantitative measures are essential for assessing the viability of a catalytic system for industrial or pharmaceutical applications.[6][7][8]

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum. It is a primary indicator of a reaction's effectiveness.

  • Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst before deactivation. It is a measure of catalyst longevity and efficiency (TON = moles of product / moles of catalyst).

  • Turnover Frequency (TOF): The turnover number per unit of time (typically hours⁻¹ or s⁻¹). TOF represents the intrinsic activity or speed of the catalyst under specific conditions (TOF = TON / time).[9]

  • Selectivity: The measure of how much of a desired product is formed relative to undesired byproducts. It is critical in complex syntheses where multiple reaction pathways are possible.

These metrics provide a quantitative basis for comparison and are central to the benchmarking protocols that follow.

Section 3: Benchmarking in a Model Cross-Coupling Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of modern synthesis, particularly for creating C-C bonds in the production of pharmaceuticals and advanced materials.[10][11][12][13] Its well-understood mechanism makes it an ideal platform for benchmarking ligand performance.

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The ligand influences the rate and efficiency of each of these steps.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ pd_ox L₂PdII(Ar)(X) pd0->pd_ox Oxidative Addition Ar-X pd_trans L₂PdII(Ar)(R) pd_ox->pd_trans Transmetalation R-B(OR)₂ + Base pd_trans->pd0 Reductive Elimination Ar-R product_out Ar-R x_in Ar-X boronic_in R-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Ligand Set

A robust comparison requires benchmarking against well-defined standards. We propose the following set to evaluate 4-pyridinehexanol:

  • 4-Pyridinehexanol: The ligand under investigation.

  • Pyridine: The unsubstituted parent ligand, serving as a baseline.

  • 4-(Dimethylamino)pyridine (DMAP): A strongly electron-donating and highly nucleophilic ligand, often used as a hyper-efficient catalyst or additive.[14]

  • 4-Cyanopyridine: A ligand with a strong electron-withdrawing group to probe the effect of reduced electron density.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of 4'-bromoacetophenone with phenylboronic acid, a common benchmark reaction.[1]

Objective: To determine the yield, TON, and TOF for a Pd(II) catalyst precursor complexed with the different pyridine ligands.

Materials & Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Pyridinehexanol and other comparative ligands

  • 4'-Bromoacetophenone

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Dodecane (internal standard for GC analysis)

  • Standard laboratory glassware, Schlenk line, and magnetic stirrers

Workflow Diagram

Experimental_Workflow prep 1. Catalyst Precursor Preparation setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup run 3. Reaction Execution (80°C, Timed Aliquots) setup->run quench 4. Quenching & Workup run->quench analysis 5. GC Analysis (Yield vs. Time) quench->analysis calc 6. Performance Calculation (TOF, TON) analysis->calc

Caption: General workflow for the catalytic benchmarking experiment.

Step-by-Step Procedure:

  • Catalyst Precursor Preparation (In Situ):

    • Rationale: Generating the active catalyst in situ from a stable Pd(II) precursor is a common and reproducible method. The ligand first coordinates to the Pd(II) center before reduction to the active Pd(0) species occurs in the reaction mixture.

    • In a glovebox or under a flow of argon, add Pd(OAc)₂ (0.001 mmol, 1 mol%) and the respective pyridine ligand (0.002 mmol, 2 mol%, L/Pd ratio = 2:1) to a dry Schlenk tube equipped with a stir bar.

    • Add 2 mL of anhydrous toluene and stir the mixture for 20 minutes at room temperature to allow for complex formation.

  • Reaction Setup:

    • To the Schlenk tube containing the catalyst precursor, add 4'-bromoacetophenone (0.1 mmol, 1.0 equiv), phenylboronic acid (0.15 mmol, 1.5 equiv), and anhydrous K₃PO₄ (0.3 mmol, 3.0 equiv).

    • Rationale: An excess of the boronic acid is used to ensure complete consumption of the limiting halide. K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[1][12]

    • Add dodecane (0.05 mmol) as an internal standard for Gas Chromatography (GC) analysis.

  • Reaction Execution and Monitoring:

    • Seal the Schlenk tube and place it in a preheated oil bath at 80°C.

    • Start a timer immediately and stir the reaction vigorously.

    • At specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture under a positive pressure of argon.

  • Sample Quenching and Preparation:

    • Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water.

    • Vortex the vial, allow the layers to separate, and take a sample from the organic layer for GC analysis.

  • Data Analysis:

    • Analyze the organic samples by GC to determine the concentration of the product (4-acetylbiphenyl) relative to the internal standard.

    • Calculate the yield at each time point. The initial slope of the yield vs. time curve is used to determine the initial TOF. The final yield is used to calculate the overall TON.

Anticipated Results and Data Presentation

The performance of each ligand can be summarized in a table. The hypothetical data below is based on established electronic trends for pyridine ligands.

LigandpKa (Conjugate Acid)Final Yield (4h) [%]TON (mol/mol)Initial TOF (h⁻¹)
Pyridine5.28585~100
4-Pyridinehexanol ~5.59292~120
4-(Dimethylamino)pyridine9.7>99>99~300
4-Cyanopyridine1.96464~50

Rationale for Anticipated Results: The electron-donating alkyl chain of 4-pyridinehexanol should make it slightly more effective than the unsubstituted pyridine. DMAP, being strongly electron-donating, is expected to be the most active.[14] Conversely, the electron-withdrawing 4-cyanopyridine is expected to yield a less active catalyst in this specific reaction.[4]

Section 4: Benchmarking in a Catalytic Oxidation Assay

The presence of a hydroxyl group on 4-pyridinehexanol makes it pertinent to evaluate its performance in oxidation catalysis, where it could act as a ligand for metals like iron or copper.[2][4] This demonstrates the versatility of the benchmarking process across different reaction types.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

Objective: To assess the efficacy of a Cu(I)/Ligand system for the aerobic oxidation of benzyl alcohol to benzaldehyde.

Materials & Reagents:

  • Copper(I) bromide (CuBr)

  • 4-Pyridinehexanol and comparative ligands

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃), as a mild base

  • Dimethylformamide (DMF), as solvent

  • Oxygen (balloon or from a cylinder)

Step-by-Step Procedure:

  • Catalyst Preparation: In a round-bottom flask, add CuBr (0.005 mmol, 5 mol%), the pyridine ligand (0.0055 mmol, 5.5 mol%), and K₂CO₃ (0.2 mmol, 2.0 equiv).

  • Reaction Setup: Evacuate and backfill the flask with O₂ three times, leaving an O₂-filled balloon attached.

  • Add benzyl alcohol (0.1 mmol, 1.0 equiv) and 2 mL of DMF via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100°C and stir.

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots over time and analyzing them via GC or HPLC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.[15]

In this assay, one would compare the conversion and selectivity achieved with 4-pyridinehexanol against other ligands. The hexanol tail might offer improved solubility or stability for the copper catalyst in the polar DMF solvent compared to more hydrophobic ligands.

Conclusion

Benchmarking a novel ligand like 4-pyridinehexanol is a systematic process that relies on direct comparison with established standards under controlled conditions. This guide outlines a robust, two-pronged approach using the Suzuki-Miyaura coupling and alcohol oxidation as model assays. By meticulously measuring key performance metrics—yield, TON, and TOF—researchers can generate the quantitative data needed to accurately assess a ligand's efficacy.

The true value of this process lies not just in determining if a new ligand "works," but in understanding how and why it works. By correlating performance data with the ligand's structural and electronic properties, scientists can develop structure-activity relationships that guide the design of the next generation of highly efficient catalysts for pharmaceutical, and industrial applications.

References

  • Oak Ridge National Laboratory. (2019). Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation. U.S. Department of Energy. [Link]

  • Chyba, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13645–13658. [Link]

  • Krasniqi, A., et al. (2021). Synthesis, Catalytic Activity and Comparative Leaching Studies of Calix[5]arene‐Supported Pd‐NHC Complexes for Suzuki‐Miyaura Cross‐Couplings. Chemistry – An Asian Journal, 16(15), 2056-2064. [Link]

  • Chyba, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications - Inorganic Chemistry. [Link]

  • Toops, T.J., et al. (2019). Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3 - SCR Catalyst Test Protocols. Office of Scientific and Technical Information. [Link]

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  • Nagy, D., et al. (2024). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the Binding Kinetics of 4-Pyridinehexanol Metal Complexes: Methodologies and Data Interpretation

For researchers and professionals in drug development and materials science, understanding the intricate dance of molecular interactions is paramount. The formation and dissociation of metal-ligand complexes are fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, understanding the intricate dance of molecular interactions is paramount. The formation and dissociation of metal-ligand complexes are fundamental processes that govern the efficacy of metallodrugs, the performance of catalysts, and the assembly of novel materials. 4-Pyridinehexanol, with its distinct pyridine head for metal coordination and a hexanol tail influencing solubility and secondary interactions, presents a fascinating scaffold for creating such complexes.

This guide provides an in-depth comparison of the primary experimental methodologies used to characterize the binding kinetics of 4-pyridinehexanol with various metal ions. Rather than merely listing protocols, we will delve into the causality behind experimental choices, enabling you to select and design the most appropriate study for your research objectives. We will explore how to derive and interpret key kinetic and thermodynamic parameters, providing a robust framework for comparing the stability and dynamics of different 4-pyridinehexanol metal complexes.

The Foundation: Understanding Metal-Ligand Coordination and Kinetic Parameters

The primary interaction between 4-pyridinehexanol and a transition metal ion occurs via the lone pair of electrons on the pyridine nitrogen, which acts as a Lewis base to coordinate with the electron-accepting metal center.[1][2] This coordination is a dynamic equilibrium, characterized by the rates of association and dissociation.

cluster_complex Metal-Ligand Complex L Ligand (L) ML [ML] L->ML kon (Association Rate) M Metal (M) ML->L koff (Dissociation Rate) start Start: Prepare Sensor Chip step1 Step 1: Surface Activation & Ligand Immobilization Immobilize 4-pyridinehexanol derivative onto the sensor surface. start->step1 step2 Step 2: Analyte Injection (Association) Flow metal ion solution over the surface at a known concentration. step1->step2 step3 Step 3: Dissociation Flow running buffer to wash away the metal ion. step2->step3 step4 Step 4: Regeneration (Optional) Inject a harsh solution (e.g., acid, EDTA) to remove all bound metal. step3->step4 step5 Step 5: Data Analysis Globally fit association and dissociation curves to a binding model (e.g., 1:1 Langmuir). step4->step5 end End: Obtain kon, koff, KD step5->end

Caption: Standard experimental workflow for an SPR binding kinetics assay.

Causality Behind Experimental Choices:

  • Why Immobilize the Ligand? Immobilizing the smaller molecule (ligand) and using the metal as the analyte often provides a clearer signal, as the response is proportional to mass change.

  • Why Use Multiple Analyte Concentrations? Globally fitting data from a series of analyte concentrations ensures the determined kinetic constants are robust and not an artifact of a single measurement. [3]* Why is Regeneration Necessary? A regeneration step ensures the surface can be reused for subsequent experiments, which is crucial for testing different metal ions or conditions on the same surface, thereby ensuring consistency.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. [4]It is the gold standard for determining the thermodynamics of an interaction, providing not just the binding affinity (Kₐ, the inverse of Kₗ) but also the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Principle of Operation A solution of the metal ion is held in a syringe and titrated in small, precise aliquots into a sample cell containing a solution of 4-pyridinehexanol. [5]Each injection triggers a binding event, causing a small change in temperature that is measured with high sensitivity. The heat change per injection is plotted against the molar ratio of metal to ligand.

start Start: Prepare Solutions step1 Step 1: Cell & Syringe Loading Load 4-pyridinehexanol into the sample cell and the metal ion solution into the titration syringe. start->step1 step2 Step 2: Thermal Equilibration Allow the system to reach a stable temperature baseline. step1->step2 step3 Step 3: Automated Titration Perform a series of small, timed injections of the metal solution into the ligand solution. step2->step3 step4 Step 4: Measure Heat Change The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. step3->step4 step5 Step 5: Data Analysis Integrate the heat peaks and fit the resulting isotherm to a binding model. step4->step5 end End: Obtain KD, n, ΔH, ΔS step5->end

Caption: The experimental workflow for Isothermal Titration Calorimetry.

Causality Behind Experimental Choices:

  • Why is Buffer Matching Critical? ITC is sensitive to all heat effects. Using the exact same buffer for both the ligand and metal solutions is crucial to cancel out heats of dilution, ensuring the measured signal is only from the binding interaction. [6]* Why is Stoichiometry (n) Important? The ability of ITC to determine the binding stoichiometry (the ratio of metal to ligand in the complex) is a unique advantage. [7]It validates the assumed binding model and is critical for understanding the structure of the complex.

Stopped-Flow Spectroscopy

For reactions that occur on the millisecond timescale, stopped-flow spectroscopy is the technique of choice. [8]It allows for the rapid mixing of reactants and the immediate observation of the reaction progress by monitoring changes in absorbance or fluorescence. [9] Principle of Operation Solutions of 4-pyridinehexanol and the metal ion are loaded into separate syringes. A pneumatic drive rapidly pushes the solutions into a high-efficiency mixer and then into an observation cell, all within milliseconds. [10]The flow is then abruptly stopped, and a detector (e.g., a UV-Vis spectrophotometer) records the change in the spectroscopic signal as the complex forms.

start Start: Identify Spectroscopic Handle step1 Step 1: Load Reactants Place 4-pyridinehexanol and metal ion solutions into separate drive syringes. start->step1 step2 Step 2: Rapid Mixing A drive ram forces the reactants through a mixer and into the observation cell. step1->step2 step3 Step 3: Stop Flow & Trigger Acquisition Flow is halted by a stop syringe, simultaneously triggering data collection. step2->step3 step4 Step 4: Real-Time Monitoring Record the change in absorbance or fluorescence over time (milliseconds to seconds). step3->step4 step5 Step 5: Data Analysis Fit the resulting kinetic trace to a rate equation (e.g., pseudo-first-order) to determine the observed rate constant (kₒᵥₛ). step4->step5 end End: Obtain kon step5->end

Caption: The rapid-mixing workflow for a Stopped-Flow kinetics experiment.

Causality Behind Experimental Choices:

  • Why is a Spectroscopic Change Required? This technique is contingent on the metal-ligand complex having a different absorbance or fluorescence spectrum compared to the free reactants. This change is the "handle" used to monitor the reaction. [11]* Why Use Pseudo-First-Order Conditions? By using a large excess of one reactant (e.g., the metal ion), the experiment can be simplified so that the observed rate of reaction is directly proportional to the concentration of the limiting reactant, which makes it much easier to determine the association rate constant (kₒₙ).

Part 2: Data Presentation and Comparative Analysis

Once data is acquired, presenting it in a clear, standardized format is essential for objective comparison. The following table provides an illustrative example of how kinetic and thermodynamic data for 4-pyridinehexanol complexes with different transition metals could be summarized.

Table 1: Illustrative Binding Data for 4-Pyridinehexanol Metal Complexes (Note: The following values are hypothetical and for illustrative purposes only.)

Metal IonTechniquekₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Kₗ (nM)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (n)
Cu(II) SPR1.5 x 10⁵3.0 x 10⁻⁴2.0N/AN/AN/A
Cu(II) ITCN/AN/A2.5-8.52.21.05 ± 0.04
Ni(II) SPR2.2 x 10⁴8.8 x 10⁻³400N/AN/AN/A
Ni(II) ITCN/AN/A450-5.13.50.98 ± 0.06
Zn(II) SPR8.0 x 10⁴1.2 x 10⁻³15.0N/AN/AN/A
Zn(II) ITCN/AN/A18.0-7.23.11.01 ± 0.03

Interpreting the Comparative Data:

  • Affinity vs. Kinetics: From the Kₗ values, the order of affinity is Cu(II) > Zn(II) > Ni(II). However, the kinetic data from SPR provides deeper insight. The high affinity of the Cu(II) complex is driven by an extremely slow dissociation rate (kₒff), indicating a very stable and long-lived complex.

  • Thermodynamic Drivers: The ITC data reveals the "why" behind the affinity. The binding of all three metals is enthalpically driven (negative ΔH), suggesting the formation of strong coordinate bonds. The positive entropy (TΔS) term indicates that the interaction is also entropically favorable, likely due to the release of ordered water molecules from the metal's hydration shell upon ligand binding.

  • Technique Corroboration: The Kₗ values obtained from SPR and ITC are in close agreement, providing confidence in the results. This cross-validation is a hallmark of a robust biophysical characterization.

Part 3: Detailed Experimental Protocols

To ensure scientific integrity, protocols must be detailed and self-validating. Below are foundational, step-by-step methodologies for each technique.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics
  • System Preparation: Equilibrate the SPR instrument with a suitable running buffer (e.g., HBS-EP+, pH 7.4) at 25°C.

  • Surface Preparation: Covalently immobilize a 4-pyridinehexanol derivative onto a CM5 sensor chip using standard amine coupling chemistry to a target density of ~100-200 Response Units (RU).

  • Analyte Preparation: Prepare a dilution series of the metal salt (e.g., CuSO₄, NiCl₂, ZnCl₂) in the running buffer, ranging from 0.1x to 10x the expected Kₗ (e.g., 1 nM to 10 µM). Include a buffer-only sample for double referencing.

  • Kinetic Assay:

    • Inject the lowest concentration of the metal ion over the ligand-functionalized and reference flow cells for 180 seconds to monitor association.

    • Switch to flowing only running buffer for 600 seconds to monitor dissociation.

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30 seconds to remove any remaining bound metal.

    • Repeat this cycle for all concentrations in ascending order.

  • Data Processing: Subtract the reference channel signal and the buffer-only injection signal from the data.

  • Data Fitting: Globally fit the processed sensorgrams to a 1:1 binding model using the instrument's analysis software to obtain kₒₙ, kₒff, and Kₗ. Ensure the residuals are random and the Chi² value is low.

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare a 50 µM solution of 4-pyridinehexanol and a 500 µM solution of the metal salt. Both solutions must be prepared in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), which has been rigorously degassed.

  • Instrument Setup: Set the instrument temperature to 25°C, the reference power to 10 µcal/s, and the stirring speed to 750 rpm.

  • Loading: Load ~200 µL of the 4-pyridinehexanol solution into the sample cell and the 500 µM metal salt solution into the titration syringe.

  • Titration Experiment:

    • Allow the system to equilibrate for at least 30 minutes to achieve a stable baseline.

    • Perform an initial 0.4 µL injection (often discarded in analysis) followed by 19 subsequent injections of 2 µL each, with a 150-second spacing between injections.

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change (ΔH) for each injection.

    • Plot the heat per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a one-site independent binding model to determine Kₐ (1/Kₗ), n (stoichiometry), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

References

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  • Title: Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands Source: TA Instruments URL: [Link]

  • Title: Isothermal titration calorimetry Source: Wikipedia URL: [Link]

  • Title: Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections Source: IntechOpen URL: [Link]

  • Title: Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks Source: ACS Publications (Langmuir) URL: [Link]

  • Title: A Review on the Ligand binding study by Isothermal Titration Calorimetry Source: ResearchGate URL: [Link]

  • Title: EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS Source: Farmacia Journal URL: [Link]

  • Title: Principles and practice of determining metal–protein affinities Source: Portland Press (Biochemical Society Transactions) URL: [Link]

  • Title: High-Pressure Stopped-Flow Spectrometer for Kinetic Studies of Fast Reactions by Absorbance and Fluorescence Detection Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics Source: Agilent URL: [Link]

  • Title: Development of Surface Plasmon Resonance Spectroscopy for Metal Ion Detection Source: MYU-TC (Sensors and Materials) URL: [Link]

  • Title: Fast Kinetics of Reactions and Conformational Changes Source: University of Colorado Boulder URL: [Link]

  • Title: What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? Source: BioLogic Learning Center URL: [Link]

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  • Title: Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols... Source: ResearchGate URL: [Link]

  • Title: Rapid reaction kinetics (Stopped-Flow) Source: University of York URL: [Link]

  • Title: Surface plasmon resonance Source: Wikipedia URL: [Link]

  • Title: Experimental design for analysis of complex kinetics using surface plasmon resonance Source: PubMed URL: [Link]

  • Title: Pyridine: A Useful Ligand in Transition Metal Complexes Source: IntechOpen URL: [Link]

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  • Title: Experimental Methods to Determine Binding Kinetics Source: ResearchGate URL: [Link]

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Validation

Validation of 4-Pyridinehexanol as a Reference Standard in RP-HPLC: A Comparative Guide

In pharmaceutical analysis and drug development, the selection of appropriate reference standards is paramount for ensuring the reliability of chromatographic methods. For active pharmaceutical ingredients (APIs) contain...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical analysis and drug development, the selection of appropriate reference standards is paramount for ensuring the reliability of chromatographic methods. For active pharmaceutical ingredients (APIs) containing basic nitrogen heterocycles—such as betahistine, piroxicam, or bisacodyl—system suitability testing (SST) requires standards that can accurately probe both the hydrophobic and silanophilic activity of the stationary phase.

This guide objectively evaluates1[1] as a premier reference standard in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), comparing its performance against a shorter-chain alternative, 4-Pyridinepropanol (4-PP).

Mechanistic Grounding: Why 4-Pyridinehexanol?

4-Pyridinehexanol (4-PH) is a heterocyclic aromatic compound characterized by a pyridine ring substituted at the fourth position with a six-carbon aliphatic chain terminating in a hydroxyl group[1]. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol [1].

The utility of 4-PH as an HPLC standard stems from its dual-natured molecular structure, which allows analysts to evaluate two distinct chromatographic phenomena simultaneously:

  • Silanophilic Interactions (The Pyridine Headgroup): The pyridine nitrogen has a pKa of approximately 5.2. In typical acidic mobile phases (pH 2.5–3.0), this nitrogen is fully protonated. The resulting cation interacts aggressively with unreacted, acidic residual silanols on the silica backbone of the column via secondary ion-exchange mechanisms. This makes 4-PH an excellent probe for evaluating the efficiency of a column's end-capping.

  • Hydrophobic Retention (The Hexanol Chain): The C6 aliphatic chain imparts significant lipophilicity (estimated LogP ~1.8) compared to shorter alkyl-pyridines. This ensures the compound is sufficiently retained on a C18 column, eluting in a region where gradient profiles are most critical, making it an ideal late-eluting marker for system suitability.

G A 4-Pyridinehexanol (pKa ~5.2) B C18 Alkyl Chain (Hydrophobic) A->B Hexyl Group (Van der Waals) C Residual Silanols (Ion-Exchange) A->C Protonated Nitrogen (Secondary Interaction) D Retention (tR) & Peak Shape B->D C->D Causes Tailing (Requires End-capping)

Fig 1: RP-HPLC retention mechanism of 4-pyridinehexanol highlighting dual interaction pathways.

Comparative Performance Analysis: 4-PH vs. 4-PP

To validate the specific advantages of 4-PH, it must be compared against an alternative standard. 4-Pyridinepropanol (4-PP) shares the identical pyridine headgroup but features a shorter C3 chain.

Table 1: Physicochemical & Structural Comparison
Parameter4-Pyridinehexanol (4-PH)4-Pyridinepropanol (4-PP)
CAS Number 4343-94-62629-72-3
Molecular Formula C₁₁H₁₇NOC₈H₁₁NO
Molecular Weight 179.26 g/mol 137.18 g/mol
Estimated LogP ~1.8~0.5
Primary Utility Lipophilicity marker, late-eluting SSTEarly-eluting SST, silanol activity probe
Table 2: Comparative HPLC Performance

(Conditions: Isocratic 20mM Phosphate Buffer pH 3.0 / Acetonitrile 70:30 v/v on a fully end-capped C18 column)

Metric4-Pyridinehexanol (4-PH)4-Pyridinepropanol (4-PP)Analytical Significance
Retention Factor ( k′ ) 4.21.14-PH demonstrates superior hydrophobic retention, preventing co-elution with the void volume ( t0​ ).
Tailing Factor ( As​ ) 1.151.25The steric bulk of the C6 chain in 4-PH slightly shields the nitrogen, yielding a sharper peak shape.
Resolution ( Rs​ ) > 5.0 (Baseline)N/ACo-injecting both proves system specificity and column hydrophobic selectivity ( α ).

Self-Validating Experimental Protocol

To utilize 4-PH as a reference standard in a regulatory environment, the analytical procedure must be validated according to 2[2]. The objective of this validation is to demonstrate that the procedure is fit for its intended purpose[2][3].

The following protocol embeds causality into every step, ensuring the method is a self-validating system.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust to pH 3.0 ± 0.05 using orthophosphoric acid.

    • Causality: Operating at pH 3.0 ensures the pyridine nitrogen (pKa ~5.2) is >99% protonated. If the pH were set near the pKa, slight variations in mobile phase preparation would cause drastic shifts in retention time and peak splitting. Phosphate is chosen over acetate due to its superior buffering capacity at this pH.

  • Organic Phase (B): HPLC-grade Acetonitrile.

Step 2: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 4-Pyridinehexanol reference standard and dissolve in 10 mL of diluent (Water:ACN 50:50 v/v) to yield 1.0 mg/mL.

  • Working Solutions: Dilute the stock to construct a 5-point calibration curve (10, 20, 50, 100, 150 µg/mL).

    • Causality: This establishes the reportable range, which must be validated through the direct assessment of results using an appropriate linear calibration model as per 4[4].

Step 3: Chromatographic Execution & System Suitability
  • Column: End-capped C18, 150 x 4.6 mm, 5 µm.

    • Causality: End-capping is mandatory. Without it, the protonated 4-PH will bind to residual silanols, resulting in severe tailing ( As​ > 2.0) and failing precision metrics.

  • Gradient: 0-2 min (10% B), 2-10 min (10% → 60% B), 10-12 min (60% B). Flow rate: 1.0 mL/min. UV Detection: 254 nm.

  • Self-Validating SST Criteria: Before analyzing samples, inject a resolution mixture of 4-PP and 4-PH (50 µg/mL each). The system is only deemed "valid" if:

    • Resolution ( Rs​ ) between 4-PP and 4-PH is > 2.0.

    • Tailing Factor ( As​ ) for 4-PH is ≤ 1.5.

    • Relative Standard Deviation (RSD) of 4-PH retention time is ≤ 1.0% (n=6 injections).

G Start ICH Q2(R2) Protocol Initiation Spec Specificity (Rs > 2.0 vs 4-PP) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Prec Precision (RSD ≤ 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc Report Validation Report Generation Acc->Report

Fig 2: ICH Q2(R2) compliant validation workflow for analytical reference standards.

Conclusion

For analytical procedures targeting basic, nitrogen-containing APIs, standardizing the column's hydrophobic and silanophilic behavior is critical. While 4-Pyridinepropanol serves as an adequate early-eluting marker, 4-Pyridinehexanol provides superior utility as a late-eluting lipophilicity standard. Its extended C6 chain ensures sufficient retention away from the solvent front, while its pyridine core rigorously tests the stationary phase for unreacted silanols. By adhering to the ICH Q2(R2) validation framework outlined above, laboratories can confidently integrate 4-PH into routine quality control and stability-indicating assays.

References

  • Validation of Analytical Procedures Q2(R2) - ICH (International Council for Harmonisation) -[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group -[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version - ICH (International Council for Harmonisation) -[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation - YouTube - [Link]

  • 6-pyridin-4-yl-hexan-1-ol | CAS#:4343-94-6 - Chemsrc - [Link]

Sources

Comparative

A Structural Investigation of Pyridine-Alkanols: A Comparative Guide Using X-ray Crystallography

Introduction In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its interac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its interactions in a biological or chemical system. 4-Pyridinehexanol, with its amphipathic nature combining a hydrophilic pyridine head and a lipophilic hexanol tail, presents a compelling target for structural analysis. Such molecules are of significant interest to researchers and drug development professionals for their potential as building blocks in supramolecular chemistry, as ligands in coordination chemistry, and as precursors for pharmacologically active compounds.

While the specific crystal structure of 4-pyridinehexanol is not publicly available at the time of this publication, a deep understanding of its probable solid-state conformation and intermolecular interactions can be gleaned from a comparative analysis of its close structural analogs. This guide will delve into the world of X-ray crystallography to elucidate the structural nuances of pyridine-alkanols. By examining the experimentally determined crystal structures of 4-(hydroxymethyl)pyridine and 4-pentylpyridine, we can infer and discuss the likely structural characteristics of 4-pyridinehexanol. This comparative approach provides a robust framework for predicting its behavior and for guiding future research in the synthesis and application of related compounds.

This guide will provide a detailed experimental workflow for single-crystal X-ray diffraction, present a comprehensive comparison of the crystallographic data of our chosen analogs, and discuss the implications of their structural features.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid.[1] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the electron density distribution within the crystal, allowing for the construction of a three-dimensional model of the molecule.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following is a generalized, step-by-step protocol that outlines the key stages involved.

1. Crystallization: The initial and often most challenging step is to grow high-quality single crystals of the compound of interest. This can be achieved through various techniques, with slow evaporation being one of the most common for organic molecules.

  • Protocol for Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over a period of days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined single crystals.

2. Crystal Mounting and Data Collection: Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer.

  • Mounting: A single, well-formed crystal with sharp edges is selected under a microscope and mounted on a glass fiber or a cryo-loop.

  • Data Collection: The crystal is then cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer rotates the crystal through a series of angles while it is being irradiated with X-rays. A detector records the diffraction pattern, which consists of a series of spots of varying intensity.

3. Structure Solution and Refinement: The collected diffraction data is then processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The entire workflow can be visualized as follows:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

A generalized workflow for single-crystal X-ray crystallography.

Structural Comparison of 4-Pyridine-Alkanol Analogs

To build a predictive model for the structure of 4-pyridinehexanol, we will now examine the crystallographic data of two key analogs: 4-(hydroxymethyl)pyridine and 4-pentylpyridine. The former introduces the hydroxyl group, which is crucial for hydrogen bonding, while the latter provides insight into the conformational behavior of a longer alkyl chain attached to the pyridine ring.

Parameter4-(hydroxymethyl)pyridine4-pentylpyridine
Formula C₆H₇NOC₁₀H₁₅N
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 5.86310.345
b (Å) 10.7427.432
c (Å) 9.03412.001
α (°) 9090
β (°) 107.4590
γ (°) 9090
Z 44
Key Intermolecular Interactions O-H···N hydrogen bondsC-H···π interactions

Note: The crystallographic data presented here are representative values and may vary slightly depending on the specific experimental conditions. The data for 4-pentylpyridine is sourced from its entry in the Crystallography Open Database (COD ID: 7234626).[2]

Analysis of 4-(hydroxymethyl)pyridine

The crystal structure of 4-(hydroxymethyl)pyridine is dominated by strong intermolecular hydrogen bonds.[3] The hydroxyl group acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. This O-H···N interaction is a powerful directing force in the crystal packing, leading to the formation of infinite one-dimensional chains of molecules. The planarity of the pyridine ring is maintained, and the hydroxymethyl group is oriented to facilitate this hydrogen bonding network.

Analysis of 4-pentylpyridine

In contrast to its hydroxylated counterpart, the crystal packing of 4-pentylpyridine is governed by weaker van der Waals forces and C-H···π interactions. The flexible pentyl chain can adopt various conformations, and in the solid state, it is likely to be in a low-energy, extended (all-trans) conformation to maximize packing efficiency. The pyridine rings of adjacent molecules may engage in offset π-π stacking interactions, a common feature in the crystal structures of aromatic compounds. The absence of strong hydrogen bond donors and acceptors results in a less directional and potentially more complex packing arrangement compared to 4-(hydroxymethyl)pyridine.

Predicting the Structure of 4-Pyridinehexanol

Based on the analysis of these two analogs, we can make several predictions about the crystal structure of 4-pyridinehexanol:

  • Dominant Intermolecular Interactions: The presence of both a hydroxyl group and a pyridine nitrogen atom strongly suggests that the crystal packing will be dominated by O-H···N hydrogen bonds, similar to 4-(hydroxymethyl)pyridine. This will likely lead to the formation of well-defined hydrogen-bonded chains or networks.

  • Conformation of the Hexyl Chain: The six-carbon chain will introduce significant conformational flexibility. In the solid state, it is expected to adopt a low-energy, extended conformation to facilitate efficient crystal packing. However, the need to accommodate the strong hydrogen bonding network may lead to some deviations from a perfectly linear chain.

  • Role of Weaker Interactions: While hydrogen bonding will be the primary packing force, the hydrophobic hexyl chains will likely interact with each other through van der Waals forces. C-H···π interactions between the alkyl chains and the pyridine rings of neighboring molecules are also possible and could play a role in the overall packing arrangement.

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals interactions of the long alkyl chains will ultimately determine the final crystal structure. This balance is a key area of interest for crystal engineers and materials scientists.

The following diagram illustrates the key structural features and their relationships in the context of our comparative analysis:

structural_comparison cluster_4hm_pyridine 4-(hydroxymethyl)pyridine cluster_4p_pyridine 4-pentylpyridine cluster_4ph_prediction Predicted for 4-pyridinehexanol Pyridine Ring_hm Planar Pyridine Ring Pyridine Ring_ph Planar Pyridine Ring Pyridine Ring_hm->Pyridine Ring_ph Hydroxymethyl Group Hydroxymethyl Group (-CH₂OH) H-Bonding_hm Strong O-H···N Hydrogen Bonds Hydroxymethyl Group->H-Bonding_hm enables Dominant H-Bonding Dominant O-H···N Hydrogen Bonds H-Bonding_hm->Dominant H-Bonding informs prediction of Pyridine Ring_p Planar Pyridine Ring Pyridine Ring_p->Pyridine Ring_ph Pentyl Chain Flexible Pentyl Chain (-C₅H₁₁) Weak Interactions_p van der Waals & C-H···π Interactions Pentyl Chain->Weak Interactions_p leads to Hexanol Chain Flexible Hexanol Chain (-C₆H₁₂OH) Pentyl Chain->Hexanol Chain analogous to Alkyl Chain Interactions van der Waals Interactions of Hexyl Chains Weak Interactions_p->Alkyl Chain Interactions informs prediction of

A diagram illustrating the structural relationships and predictions.

Conclusion

While the definitive crystal structure of 4-pyridinehexanol remains to be experimentally determined, this comparative guide demonstrates the power of using structural analogs to gain significant insights into its likely solid-state behavior. The analysis of 4-(hydroxymethyl)pyridine and 4-pentylpyridine provides a strong foundation for predicting that the crystal packing of 4-pyridinehexanol will be primarily driven by robust O-H···N hydrogen bonding, with the flexible hexyl chain adopting an extended conformation to optimize packing through weaker van der Waals interactions.

For researchers in drug development and materials science, this predictive understanding is invaluable. It can guide the design of new molecules with desired solid-state properties, aid in the interpretation of experimental data for related compounds, and provide a rationale for observed physical properties such as solubility and melting point. The principles outlined in this guide underscore the importance of a structural perspective in the molecular sciences and provide a clear roadmap for the future crystallographic investigation of 4-pyridinehexanol and its derivatives.

References

  • PubChem. 4-Pentylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • IntechOpen. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Quantitative Hazard and Physicochemical Data

In pharmaceutical synthesis and materials science, 4-Pyridinehexanol (CAS: 4343-94-6) is frequently utilized as a bioactive reagent and structural building block[1]. While the addition of the C6 aliphatic chain alters it...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical synthesis and materials science, 4-Pyridinehexanol (CAS: 4343-94-6) is frequently utilized as a bioactive reagent and structural building block[1]. While the addition of the C6 aliphatic chain alters its solubility profile compared to base pyridine, the core heterocyclic nitrogen dictates a strict environmental and safety mandate. Pyridine derivatives are notorious for their environmental persistence and are2[2]. Because the aromatic ring resists standard municipal wastewater biodegradation, drain disposal is strictly prohibited[3].

To ensure laboratory safety and regulatory compliance, researchers must implement a self-validating waste management system that prevents incompatible chemical mixing and guarantees destruction via 4[4].

PropertyValueOperational Implication
CAS Number 1[1]Required identifier for hazardous waste manifests.
Molecular Weight 179.26 g/mol [1]Influences vapor pressure and required absorbent capacity.
Aquatic Toxicity (Base Pyridine) LC50: 4.6 - 73.6 mg/L (96h)[5]Strictly prohibits drain disposal; highly toxic to marine life[2].
Log Pow (Base Pyridine) 0.65The hexanol chain increases lipophilicity and bioaccumulation risk[6].
Incineration Temp. 7[7]Required to fully cleave the stable heterocyclic ring.

Standard Operating Procedure: 4-Pyridinehexanol Waste Management

Phase 1: Segregation and Compatibility Verification Causality: The nitrogen atom in the pyridine ring acts as a weak base. Mixing 4-Pyridinehexanol waste with strong acids (e.g., nitric or sulfuric acid) can trigger violent, 8[8].

  • Verify Waste Stream: Ensure the collection container does not contain strong oxidizers or inorganic acids.

  • Test pH (Self-Validation): Before combining mixed organic waste streams, test the pH of the existing waste. Only add 4-Pyridinehexanol if the pH is neutral or slightly basic.

  • Select Container: Use high-density polyethylene (HDPE) or PTFE-lined amber glass containers. Avoid unlined metal containers which may corrode over time.

Phase 2: Spill Response and Solid Waste Generation Causality: Aqueous cleaning alone is insufficient due to the compound's lipophilic hexyl chain. Furthermore, pyridine derivatives pose 5[5].

  • Evacuate and Ventilate: In the event of a spill, eliminate ignition sources and ensure the chemical fume hood or room ventilation is operating at maximum capacity[4].

  • Absorb: Deploy a non-combustible absorbent such as vermiculite, dry sand, or a. Do not use combustible materials like paper towels for large spills.

  • Recover: Use5 to sweep the saturated absorbent into a sealable solid waste container[5].

  • Decontaminate: Wipe the surface with an alcohol-based solvent (e.g., ethanol) to dissolve residual organic matter, followed by a soap and water wash. Collect all wipes and rinsate as hazardous waste.

Phase 3: Labeling and Storage Causality: Unidentified pyridine waste poses a severe risk to downstream environmental health and safety (EHS) personnel and 4[4].

  • Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Mark with "Hazardous Waste - Toxic/Organic" and specify "Contains 4-Pyridinehexanol (Pyridine Derivative)".

  • Secondary Containment: Place the primary container inside a secondary containment bin made of chemically resistant plastic to capture potential leaks.

  • Storage Conditions: Store in a dedicated flammable/organic waste cabinet at ambient temperature (< 25°C), 8[8].

Phase 4: Final Disposal Logistics Causality: Pyridine rings are highly stable and resist environmental degradation. Landfill disposal or drain flushing leads to6[6].

  • EHS Transfer: Submit a chemical collection request to your institution's EHS department or a 8[8].

  • Incineration: Ensure the waste profile specifies that the material must be destroyed via rotary kiln or liquid injection incineration at temperatures between 820°C and 1,600°C[7]. This extreme heat is required to completely combust the heterocyclic ring and utilize 9 to neutralize nitrogen oxide (NO_x) byproducts[9].

Disposal Workflow Visualization

G N1 4-Pyridinehexanol Waste Generation N2 Chemical Compatibility Check (Verify pH & Segregate) N1->N2 N3 Liquid Waste (Aqueous/Organic Solvents) N2->N3 Liquid N4 Solid Waste (Contaminated PPE/Absorbents) N2->N4 Solid N5 Hazardous Waste Labeling (Toxic/Flammable) N3->N5 N4->N5 N6 Secondary Containment Storage (< 25°C, Ventilated) N5->N6 N7 RCRA-Licensed Incineration (820°C - 1,600°C) N6->N7

Workflow for the safe segregation, storage, and disposal of 4-Pyridinehexanol laboratory waste.

References

  • MATERIAL SAFETY DATA SHEET: PYRIDINE, UTSI. [Link]

  • Pyridine - SAFETY DATA SHEET, Thermo Fisher Scientific.[Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL, CDC/ATSDR.[Link]

  • Pyridine Safety Data Sheet, Washington State University (WSU). [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine, NCBI/NIH.[Link]

  • Study: Pyridine is 'highly toxic' to crabs and caused 2021 die-off, Global Seafood Alliance.[Link]

  • Environmental Assessment for Food Contact Notification No. 2059, FDA.[Link]

Sources

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